Nizatidine Amide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJOOHIZNUJXJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188666-11-7 | |
| Record name | Nizatidine amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188666117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIZATIDINE AMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN2E59SUT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Nizatidine Amide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Nizatidine Amide, a known impurity of the H₂ receptor antagonist, Nizatidine. Given that this compound is primarily identified as an impurity, this document outlines a plausible synthetic route based on established chemical principles and details the analytical methodologies for its comprehensive characterization.
Introduction
This compound, chemically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized as Nizatidine EP Impurity E[1][2]. Its presence in the final drug product of Nizatidine must be monitored and controlled to ensure safety and efficacy. Understanding its synthesis and characterization is crucial for quality control, reference standard preparation, and toxicological studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Systematic Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide | [1][2] |
| Synonyms | Nizatidine EP Impurity E, this compound | [1][2][3] |
| CAS Number | 188666-11-7 | [1][2][4] |
| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][4] |
| Molecular Weight | 318.42 g/mol | [1][4] |
Proposed Synthesis of this compound
This intermediate is a common precursor in the synthesis of Nizatidine.
Experimental Protocol:
-
Synthesis of 2-(dimethylaminomethyl)-4-hydroxymethylthiazole (Intermediate 1): This starting material can be synthesized via various established routes, often involving the reaction of a thioamide with a dihaloketone or a related synthon.
-
Reaction with Cysteamine: Intermediate 1 is reacted with cysteamine hydrochloride (2-aminoethanethiol hydrochloride) in the presence of a strong acid, such as hydrochloric acid, and heated to reflux. This reaction substitutes the hydroxyl group with the cysteamine moiety via a thioether linkage.
-
Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted with a base (e.g., potassium hydroxide) to neutralize the acid. The product, 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine (Intermediate 3 ), can then be extracted using an organic solvent like dichloromethane and purified.
The key step in forming this compound is the acylation of the primary amine of Intermediate 3 with a suitable nitroacetylating agent.
Experimental Protocol:
-
Activation of Nitroacetic Acid: Nitroacetic acid can be converted to a more reactive species, such as nitroacetyl chloride (Intermediate 4 ), by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction should be performed in an inert solvent under anhydrous conditions.
-
Acylation Reaction: Intermediate 3 is dissolved in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger. The solution is cooled in an ice bath.
-
Nitroacetyl chloride (Intermediate 4 ), dissolved in the same solvent, is added dropwise to the cooled solution of the amine. The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Monitoring and Work-up: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for distinguishing it from Nizatidine and other related impurities[4].
Experimental Protocol (General Method):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[4].
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 6.0) and an organic modifier (e.g., acetonitrile) is typical[4].
-
Detection: UV detection at a wavelength of 320 nm is suitable for nizatidine and its derivatives[6].
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point[4].
-
Temperature: The column is typically maintained at a constant temperature, for example, 30 °C[6].
Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds[6].
Table 2: Predicted Mass Spectrometric Data for this compound
| Ion Type | Predicted m/z |
| [M+H]⁺ | 319.09 |
| [M+Na]⁺ | 341.07 |
| [M+K]⁺ | 357.05 |
| Note: These are theoretical values based on the molecular formula C₁₁H₁₈N₄O₃S₂.[6] |
Experimental Protocol:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Electrospray ionization in positive ion mode (ESI+) is used to generate protonated molecules [M+H]⁺.
-
Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern, particularly the cleavage of the amide bond, provides structural confirmation[7].
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: A proton NMR spectrum is recorded. The chemical shifts, integration, and multiplicity of the signals will provide information about the different types of protons and their neighboring environments.
-
¹³C NMR: A carbon-13 NMR spectrum (typically proton-decoupled) is recorded to identify the number of non-equivalent carbon atoms and their chemical environments.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish connectivity between protons and carbons, providing definitive structural assignment.
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for the functional groups present. Actual values may vary.)
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -N(CH₃)₂ | ~2.2 - 2.4 (s, 6H) | ~45 |
| -N(CH₃)₂-CH₂-Thiazole | ~3.5 - 3.7 (s, 2H) | ~55 |
| Thiazole-CH | ~6.8 - 7.2 (s, 1H) | ~115 - 125 |
| Thiazole-C-S | - | ~145 - 155 |
| Thiazole-C-N | - | ~160 - 170 |
| -S-CH₂-Thiazole | ~3.7 - 3.9 (s, 2H) | ~30 |
| -S-CH₂-CH₂-NH- | ~2.7 - 2.9 (t, 2H) | ~38 |
| -S-CH₂-CH₂-NH- | ~3.3 - 3.5 (q, 2H) | ~40 |
| -NH-C=O | ~7.5 - 8.5 (t, 1H, broad) | - |
| -C(=O)-CH₂NO₂ | - | ~165 - 175 |
| -C(=O)-CH₂-NO₂ | ~4.5 - 5.0 (s, 2H) | ~75 - 85 |
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: The spectrum is scanned over the range of 4000-400 cm⁻¹.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H stretch | Secondary Amide |
| ~3000-2850 | C-H stretch | Aliphatic |
| ~1650 | C=O stretch (Amide I) | Amide |
| ~1550 | N-O stretch (asymmetric) | Nitro group |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1350 | N-O stretch (symmetric) | Nitro group |
| ~1250 | C-N stretch | Amide |
Characterization Workflow
The logical flow for the characterization of a newly synthesized batch of this compound would proceed from purification to definitive structural confirmation.
References
- 1. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. omicsonline.org [omicsonline.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
Nizatidine Amide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine Amide, systematically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized primarily as a process-related impurity and degradation product of Nizatidine, a potent histamine H2-receptor antagonist.[1] Designated as Nizatidine EP Impurity E, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Nizatidine formulations.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the chemical properties, structure, postulated synthesis, and analytical methodologies related to this compound.
Chemical Properties and Structure
This compound is structurally similar to its parent compound, Nizatidine, with the key difference being the substitution of the N'-methyl-2-nitro-1,1-ethenediamine moiety with a 2-nitroacetamide group. This structural modification results in the formation of an amide linkage.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide | [7] |
| Synonyms | Nizatidine EP Impurity E, this compound | [1][3][5][6] |
| CAS Number | 188666-11-7 | [1][3][5][6] |
| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][3][5] |
| Molecular Weight | 318.42 g/mol | [1][3][5] |
| Appearance | Not publicly available (likely a solid) | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Solubility | Not publicly available | |
| pKa | Not publicly available |
Postulated Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be postulated based on the known synthesis of Nizatidine and standard organic chemistry reactions for amide formation.
One potential pathway could involve the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a key intermediate in Nizatidine synthesis, with a suitable acylating agent such as nitroacetyl chloride or by employing a coupling reaction with nitroacetic acid.
Reaction Scheme (Postulated):
-
Starting Material: 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
-
Reagent: Nitroacetic acid in the presence of a peptide coupling agent (e.g., DCC, EDC) or conversion of nitroacetic acid to an activated species (e.g., acyl chloride).
-
Product: this compound
It is important to note that this is a theoretical pathway and would require experimental optimization of reaction conditions, including solvent, temperature, and purification methods.
Analytical Methodologies
The analysis of Nizatidine and its impurities, including this compound, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC)
Several stability-indicating HPLC methods have been developed for the separation and quantification of Nizatidine and its related compounds.[11][12][13] These methods are designed to be specific and sensitive enough to detect and quantify impurities at low levels.
Example HPLC Method for Nizatidine and Impurities:
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic modifier (e.g., acetonitrile) in varying proportions.[12] A gradient elution may be employed for better separation of all impurities.[13][14] |
| Flow Rate | Typically 1.0 - 1.5 mL/min |
| Detection | UV detection at a wavelength where both Nizatidine and its impurities have significant absorbance (e.g., 240 nm or 320 nm).[11][12] |
| Column Temperature | Maintained at a constant temperature, for example, 30°C. |
Method Validation:
Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[11][14]
Mandatory Visualizations
Chemical Relationship Diagram
Caption: Chemical relationship between Nizatidine and this compound.
Analytical Workflow Diagram
Caption: General workflow for the analysis of this compound impurity.
Biological Activity
As this compound is classified as an impurity, there is no available information in the scientific literature regarding its biological activity or potential signaling pathways. Its toxicological profile would be a key consideration in setting acceptable limits in the final drug product.
Conclusion
This compound is a critical quality attribute to monitor in the manufacturing of Nizatidine. While comprehensive public data on its physicochemical properties are limited, its identity is well-established as Nizatidine EP Impurity E. The analytical methods, particularly HPLC, are well-documented for its separation and quantification. This guide provides a consolidated overview of the existing knowledge on this compound to aid researchers and professionals in drug development and quality control. Further research into its synthesis, purification, and toxicological assessment is warranted for a more complete understanding of this impurity.
References
- 1. scbt.com [scbt.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. This compound (>90%) | LGC Standards [lgcstandards.com]
- 6. Nizatidine EP Impurity E | CAS No- 188666-11-7 | NA [chemicea.com]
- 7. veeprho.com [veeprho.com]
- 8. Nizatidine EP Impurity E | CAS No- 188666-11-7 | Simson Pharma Limited [simsonpharma.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]
- 11. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 14. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
Unraveling the Structure of Nizatidine EP Impurity E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Nizatidine EP Impurity E. Nizatidine, a histamine H2-receptor antagonist, is widely used to treat peptic ulcers and gastroesophageal reflux disease. As with any pharmaceutical compound, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. This document outlines the key data, experimental protocols, and logical workflows necessary for the definitive identification of Nizatidine EP Impurity E.
Chemical Identity of Nizatidine EP Impurity E
Nizatidine EP Impurity E is a known related substance of Nizatidine. Its fundamental chemical properties are summarized in the table below.
| Parameter | Value |
| Chemical Name | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide |
| Synonyms | Nizatidine Amide, N-{2-[({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methyl)sulfanyl]ethyl}-2-nitroacetamide |
| CAS Number | 188666-11-7[1] |
| Molecular Formula | C₁₁H₁₈N₄O₃S₂[1] |
| Molecular Weight | 318.4 g/mol [1] |
Spectroscopic and Chromatographic Data
The structural elucidation of Nizatidine EP Impurity E relies on a combination of spectroscopic and chromatographic techniques. While specific data from commercial reference standards are proprietary, the expected data based on its chemical structure are presented below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of Nizatidine and its impurities. A typical reversed-phase HPLC method would be employed.
| Parameter | Expected Value |
| Retention Time (Rt) | Varies based on exact method conditions |
| Relative Retention Time (RRT) | Specific to the analytical method, relative to the Nizatidine peak |
| Purity (by area %) | ≥ 95% for a reference standard |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity.
| Parameter | Expected Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| [M+H]⁺ (protonated molecule) | m/z ≈ 319.08 |
| Key Fragmentation Ions | Fragments corresponding to the thiazole ring and the side chain. |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the connectivity of the structure. The expected chemical shifts (δ) in a suitable solvent (e.g., DMSO-d₆) are outlined below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Thiazole-H | ~7.0-7.5 | s | 1H |
| -CH₂-S- | ~3.6-3.8 | s | 2H |
| -S-CH₂-CH₂-NH- | ~2.6-2.8 | t | 2H |
| -S-CH₂-CH₂-NH- | ~3.3-3.5 | q | 2H |
| -NH-CO- | ~8.0-8.5 | t | 1H |
| -CO-CH₂-NO₂ | ~5.0-5.5 | s | 2H |
| -N(CH₃)₂ | ~2.1-2.3 | s | 6H |
| -N-CH₂-Thiazole | ~3.5-3.7 | s | 2H |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structure elucidation of Nizatidine EP Impurity E.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Nizatidine EP Impurity E from Nizatidine and other related substances.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from 95% A to 50% A over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the impurity.
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
LC Conditions: Use the same HPLC conditions as described in section 3.1.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: Nitrogen, 600 L/hr
-
Scan Range: m/z 50-500
¹H NMR Spectroscopy
Objective: To obtain a detailed proton NMR spectrum for structural confirmation.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isolated impurity in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters:
-
Pulse Program: Standard 1D proton acquisition
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
Visualizations
The following diagrams illustrate the chemical structures and the logical workflow for the structure elucidation process.
Caption: Chemical structures of Nizatidine and Nizatidine EP Impurity E.
Caption: Logical workflow for the structure elucidation of Nizatidine EP Impurity E.
Potential Formation Pathway
Nizatidine EP Impurity E is likely formed through the hydrolysis of the enediamine group in the Nizatidine molecule, followed by reaction with a nitroacetylating agent, or it could be a process-related impurity from the synthesis of Nizatidine.
References
Technical Guide: Unraveling the Formation Mechanism of Nizatidine Amide (Nizatidine EP Impurity E)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of Nizatidine Amide, a known impurity of the H₂ receptor antagonist, Nizatidine. Identified as Nizatidine EP Impurity E, this compound is scientifically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide. Its presence in Nizatidine drug substances and products is critical to monitor for quality control. This document elucidates a proposed mechanism for its formation, supported by data from forced degradation studies, and provides hypothetical experimental protocols for its synthesis and analysis.
Introduction to Nizatidine and its Amide Impurity
Nizatidine is a histamine H₂ receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Like all active pharmaceutical ingredients (APIs), Nizatidine is susceptible to the formation of impurities during its synthesis, formulation, and storage.[2]
This compound, officially designated as Nizatidine EP Impurity E, is a significant related substance that requires careful monitoring.[3] Its structure is characterized by the replacement of the N'-methyl-2-nitro-1,1-ethenediamine moiety of Nizatidine with a 2-nitroacetamide group.[4] This alteration can potentially impact the safety and efficacy profile of the drug product. Understanding the mechanism of its formation is therefore crucial for developing robust manufacturing processes and stable formulations.
Proposed Mechanism of Formation for this compound
While the precise, documented mechanism for the formation of this compound is not extensively detailed in publicly available literature, a chemically plausible pathway can be proposed based on the known susceptibility of Nizatidine to hydrolysis, particularly under basic conditions.[3] The formation of the amide is likely a result of the degradation of the parent Nizatidine molecule.
The proposed mechanism involves the hydrolysis of the enamine functionality within the nitroethenediamine group of Nizatidine. This transformation is hypothesized to proceed through the following key steps:
-
Hydroxide-initiated Attack: Under basic conditions, a hydroxide ion attacks the electrophilic carbon-carbon double bond of the nitroethenediamine moiety.
-
Formation of a Hemiaminal-like Intermediate: This nucleophilic addition leads to the formation of an unstable intermediate.
-
Tautomerization and Cleavage: The intermediate undergoes tautomerization and subsequent cleavage, leading to the formation of the nitroacetamide group.
This proposed hydrolytic degradation pathway is consistent with the observation that Nizatidine shows considerable degradation under basic conditions.[3]
Visualization of the Proposed Formation Pathway
The following diagram illustrates the proposed hydrolytic degradation of Nizatidine to form this compound.
Caption: Proposed hydrolytic pathway for the formation of this compound.
Experimental Evidence and Data
| Stress Condition | Reagent/Parameters | Observation | Reference |
| Alkaline Hydrolysis | 1M NaOH at 80°C for 30 min | Considerable degradation | [3] |
| Acidic Hydrolysis | 1M HCl at 80°C for 2 h | Less degradation compared to basic conditions | [5] |
| Oxidative Degradation | 6% H₂O₂ at 80°C for 30 min | Considerable degradation | [3] |
| Thermal Degradation | 100°C for 24 h | No significant degradation | [5] |
| Photolytic Degradation | UV light at 254 nm for 3 h | No significant degradation | [5] |
These studies indicate that Nizatidine is most susceptible to degradation under basic and oxidative conditions, lending support to the proposed hydrolysis-based mechanism for the formation of this compound.
Experimental Protocols
The following are detailed, albeit hypothetical, methodologies for the formation and analysis of this compound based on the principles of forced degradation studies.
Protocol for the Formation of this compound (Forced Degradation)
-
Preparation of Nizatidine Solution: Accurately weigh 100 mg of Nizatidine reference standard and dissolve it in 10 mL of methanol.
-
Induction of Alkaline Hydrolysis: To the Nizatidine solution, add 10 mL of 1M sodium hydroxide.
-
Incubation: Place the mixture in a thermostatically controlled water bath at 80°C for 30 minutes.
-
Neutralization and Dilution: After the specified time, cool the solution to room temperature and neutralize it with 1M hydrochloric acid. Dilute the final solution with a suitable mobile phase to a concentration of 1 mg/mL.
-
Analysis: Analyze the resulting solution using a validated stability-indicating HPLC method to identify and quantify the formation of this compound.
Workflow for Analysis
The following diagram outlines the general workflow for the analysis of Nizatidine and its impurities.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The formation of this compound (Nizatidine EP Impurity E) is a critical aspect of quality control in the manufacturing and formulation of Nizatidine. While a definitive, published mechanism is scarce, the available evidence from forced degradation studies strongly suggests a hydrolytic pathway, particularly under basic conditions. The proposed mechanism and experimental outlines in this guide provide a foundational understanding for researchers and drug development professionals. Further mechanistic studies are warranted to fully elucidate the kinetics and contributing factors to the formation of this impurity, which will aid in the development of mitigation strategies to ensure the quality, safety, and efficacy of Nizatidine products.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in the management of acid-peptic disorders, including gastric and duodenal ulcers, as well as gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic efficacy stems from its ability to competitively and reversibly inhibit the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion.[4][5] This technical guide provides an in-depth overview of the biological activity of nizatidine and its related compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Biological Activity: Histamine H2 Receptor Antagonism
The primary mechanism of action for nizatidine and its analogues is the blockade of the histamine H2 receptor. This action curtails the downstream signaling cascade that leads to the secretion of gastric acid.
Signaling Pathway of Histamine H2 Receptor Activation
Histamine binding to the H2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately results in the activation of the proton pump (H+/K+ ATPase) in gastric parietal cells. The key steps in this pathway are outlined below.
Quantitative Analysis of Biological Activity
The potency of nizatidine and its related compounds as H2 receptor antagonists is typically quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.
| Compound | Assay | Preparation | Parameter | Value | Reference |
| Nizatidine | Inhibition of Aminopyrine Demethylation | Rat Hepatic Microsomes | Ki | 92 mM | [6] |
| Nizatidine | Inhibition of Gastric Acid Secretion (Nocturnal) | Human | % Inhibition (300 mg) | 90% | [7][8] |
| Nizatidine | Inhibition of Gastric Acid Secretion (Betazole-stimulated) | Human | % Inhibition (150 mg) | 100% | [7][8] |
| Nizatidine | Inhibition of Gastric Acid Secretion (Pentagastrin-stimulated) | Human | % Inhibition (150 mg) | 64% | [7][8] |
| Nizatidine | Inhibition of Gastric Acid Secretion (Meal-stimulated) | Human | % Inhibition (150 mg) | 98% | [7][8] |
| Nizatidine | Inhibition of Gastric Acid Secretion (Caffeine-stimulated) | Human | % Inhibition (150 mg) | 85% | [7][8] |
| Famotidine | H2 Antihistamine Activity | Guinea Pig Atrium | - | High Potency | [4] |
| Tiotidine | H2 Antagonist Activity | Guinea Pig Atrium | - | High Potency | |
| Ranitidine Analogue (Thiadiazole derivative) | H2 Antagonist Activity | Guinea Pig Right Atrium | - | Competitive Antagonist | [1] |
| Cyanoguanidine Derivative (Roxatidine-like) | H1 Receptor Antagonism | Guinea Pig Ileum | pKB | 6.8 | [9] |
| Cyanoguanidine Derivative (Tiotidine-like) | H2 Receptor Antagonism | Guinea Pig Right Atrium | - | High Potency | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of nizatidine-related compounds. Below are outlines of key experimental protocols.
[³H]-Tiotidine Radioligand Binding Assay
This assay directly measures the affinity of a compound for the histamine H2 receptor.
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H2 receptor.
Materials:
-
Membrane preparation from cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex).
-
[³H]-Tiotidine (radioligand).
-
Test compounds (nizatidine analogues).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of [³H]-Tiotidine and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]-Tiotidine binding) and calculate the Ki value using the Cheng-Prusoff equation.
Isolated Guinea Pig Right Atrium Functional Assay
This is a classic functional assay to determine the potency of H2 receptor antagonists.
Objective: To determine the pA2 value of a test compound, which is a measure of its antagonist potency.
Materials:
-
Male guinea pigs.
-
Krebs-Henseleit solution.
-
Histamine (agonist).
-
Test compounds (nizatidine analogues).
-
Organ bath with physiological recording equipment.
Procedure:
-
Tissue Preparation: Isolate the spontaneously beating right atrium from a guinea pig and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Stabilization: Allow the preparation to stabilize for a period (e.g., 60 minutes).
-
Cumulative Concentration-Response Curve to Histamine: Generate a cumulative concentration-response curve for the positive chronotropic effect of histamine.
-
Antagonist Incubation: Wash the tissue and incubate with a known concentration of the test compound for a set period.
-
Second Histamine Curve: Generate a second cumulative concentration-response curve to histamine in the presence of the antagonist.
-
Schild Analysis: Repeat steps 4 and 5 with increasing concentrations of the antagonist. Construct a Schild plot to determine the pA2 value.
Experimental Workflow for Screening H2 Receptor Antagonists
The process of identifying and characterizing novel H2 receptor antagonists typically follows a structured workflow, from initial high-throughput screening to more detailed functional characterization.
Structure-Activity Relationships (SAR)
The biological activity of nizatidine and its analogues is intrinsically linked to their chemical structure. Key structural features that influence H2 receptor antagonist potency include:
-
The Heterocyclic Ring: Nizatidine possesses a thiazole ring, a feature shared with other potent H2 antagonists. Modifications to this ring system can significantly impact activity.[4][10]
-
The "Urea Equivalent" Group: This portion of the molecule is crucial for interaction with the H2 receptor. In nizatidine, this is a 2-nitro-1,1-ethenediamine group. Variations in this group, such as the N-sulfamoyl and N-sulfonyl amidines seen in other H2 antagonists, can modulate potency.[4]
-
The Side Chain: The flexible side chain connecting the heterocyclic ring and the urea equivalent group plays a role in correctly positioning the molecule within the receptor binding site. The length and composition of this chain are important for optimal activity.
Conclusion
Nizatidine and its related compounds represent a significant class of therapeutic agents for acid-related gastrointestinal disorders. Their biological activity is primarily driven by their potent and selective antagonism of the histamine H2 receptor. A thorough understanding of their quantitative pharmacology, the experimental methods used for their evaluation, and their structure-activity relationships is essential for the development of new and improved H2 receptor antagonists. This guide provides a foundational overview of these key aspects to aid researchers and drug development professionals in this field.
References
- 1. SAR studies on H2 antagonists containing alkylamino substituted 1,2, 5-thiadiazole 1-oxide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential histamine H2-receptor antagonists. Synthesis, conformational studies and activity of novel 3-oxo-1,2,5-thiadiazole 1,1-dioxide derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nizatidine, a new histamine H2-receptor antagonist, and hepatic oxidative drug metabolism in the rat: a comparison with structurally related compounds [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. mdpi.com [mdpi.com]
- 10. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizatidine Amide (CAS 188666-11-7): A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, analytical methodologies, and contextual significance of Nizatidine Amide (CAS 188666-11-7). This compound, also known as Nizatidine EP Impurity E, is a critical compound for the quality control and safety assessment of the widely used histamine H2-receptor antagonist, Nizatidine.[1][2][3]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This information is essential for its identification, purification, and analysis.
| Property | Value | Source |
| CAS Registry Number | 188666-11-7 | [1][2] |
| Alternate Names | N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide; Nizatidine EP Impurity E | [1] |
| Molecular Formula | C₁₁H₁₈N₄O₃S₂ | [1][4][5] |
| Molecular Weight | 318.42 g/mol | [1][4][5] |
| Appearance | Off-white to buff crystalline solid (inferred from Nizatidine) | [6] |
| SMILES | CN(C)Cc1nc(CSCCNC(=O)C--INVALID-LINK--[O-])cs1 | [5] |
| InChI | InChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16) | [5] |
Analytical Characterization
The accurate detection and quantification of this compound are paramount in ensuring the quality and safety of Nizatidine drug products. High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for this purpose.
Representative Experimental Protocol: HPLC Method for Nizatidine and its Impurities
While a specific, universally adopted HPLC method for this compound is not publicly detailed, a general method for the analysis of Nizatidine and its related compounds can be adapted. The following protocol is a representative example based on established methodologies for Nizatidine impurity profiling.[7][8][9]
Objective: To separate and quantify this compound from the active pharmaceutical ingredient (API) Nizatidine and other related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 4.6 mm × 250 mm, 5 µm particle size.[7]
-
Mobile Phase A: Buffer solution (e.g., 5.9 g of ammonium acetate in 760 mL of water, with 1 mL of diethylamine, pH adjusted to 7.5 with acetic acid) and methanol in a 9:1 volume ratio.[7]
-
Mobile Phase B: Methanol and the buffer solution in a 9:1 volume ratio.[7]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of all impurities. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run time.
-
Flow Rate: 1.0 mL/minute.[7]
-
Column Temperature: 45°C.[7]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 25 µL.[7]
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of the buffer and methanol in a 9:1 ratio).[7]
-
Test Sample: Accurately weigh and dissolve the Nizatidine drug substance or product in the diluent to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and test solutions into the chromatograph.
-
Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the amount of this compound in the test sample by comparing the peak area with that of the standard solution.
Synthesis and Formation
Biological Context and Significance
This compound is an impurity of Nizatidine, a potent and selective histamine H2-receptor antagonist.[11] The primary mechanism of action of Nizatidine is the competitive and reversible inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells.[11] This action leads to a reduction in gastric acid secretion, making it an effective treatment for conditions such as duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).
The pharmacological and toxicological profile of this compound itself is not extensively studied. However, as with any pharmaceutical impurity, its levels in the final drug product are strictly controlled to ensure patient safety. The analytical methods described above are crucial for this purpose.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as an impurity in a pharmaceutical sample.
Caption: Workflow for the HPLC analysis of this compound impurity.
Conclusion
This compound is a key impurity associated with the manufacturing of Nizatidine. A thorough understanding of its physicochemical properties and the availability of robust analytical methods are essential for the quality control of this important pharmaceutical agent. This guide provides a foundational resource for professionals involved in the development, manufacturing, and analysis of Nizatidine.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Nizatidine EP Impurity E (this compound) - CAS - 188666-11-7 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (>90%) | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. US20090275622A1 - Nizatidine formulations - Google Patents [patents.google.com]
- 8. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and Identification of Nizatidine Impurity E
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, identification, and characterization of Nizatidine Impurity E, a known impurity of the H2-receptor antagonist Nizatidine. This document details the methodologies employed in forced degradation studies to generate and isolate impurities, the analytical techniques for their identification and quantification, and a plausible synthetic pathway. Furthermore, it discusses the importance of impurity profiling in drug development and regulatory compliance. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Nizatidine and other pharmaceutical compounds.
Introduction to Nizatidine and the Imperative of Impurity Profiling
Nizatidine is a histamine H2-receptor antagonist that competitively and reversibly inhibits the action of histamine at the H2-receptors in gastric parietal cells, thereby reducing gastric acid secretion. It is widely used in the treatment of duodenal ulcers, gastric ulcers, and gastroesophageal reflux disease (GERD).[1]
Pharmaceutical impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory agencies worldwide.[2] Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their identification, quantification, and control are paramount. Forced degradation studies are instrumental in identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3]
Discovery of Nizatidine Impurity E through Forced Degradation
The discovery of impurities like Nizatidine Impurity E is a direct outcome of rigorous stability-indicating studies. Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish degradation pathways.
General Workflow for Forced Degradation and Impurity Discovery
The following workflow outlines the typical process for discovering and identifying degradation impurities of a drug substance like Nizatidine.
References
A Theoretical Exploration of Nizatidine's Vinylogous Amide Bond Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a potent H2 receptor antagonist, is distinguished by its thiazole-containing structure and a critical vinylogous amide functional group. The formation of this particular bond is a cornerstone of its synthesis, yet it remains a subject with limited dedicated theoretical investigation. This technical guide provides an in-depth analysis of the plausible theoretical underpinnings of Nizatidine's vinylogous amide bond formation, drawing upon established synthetic protocols and computational studies of related molecular structures. By examining the electronic properties of the key reactants and proposing a detailed reaction mechanism, this paper aims to furnish researchers and drug development professionals with a robust theoretical framework to inform and potentially optimize the synthesis of Nizatidine and related compounds.
Introduction
Nizatidine is a widely prescribed medication for the treatment of peptic ulcers and gastroesophageal reflux disease. Its mechanism of action involves the competitive inhibition of histamine H2 receptors, leading to a reduction in gastric acid secretion. The chemical structure of Nizatidine, N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, features a unique vinylogous amide linkage that is crucial for its biological activity. The synthesis of this moiety typically involves the reaction of an amine with a substituted nitroethene derivative. While several synthetic routes have been established, a detailed theoretical and mechanistic understanding of this key bond-forming step is not extensively documented. This guide aims to fill this gap by providing a comprehensive theoretical study based on available literature.
Synthetic Pathways to Nizatidine's Core Structure
The formation of the vinylogous amide bond in Nizatidine is most commonly achieved through the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with a suitable nitroetheneamine derivative. Two primary electrophilic reactants have been reported in the literature:
-
N-methyl-1-methylthio-2-nitroethenamine
-
1-alkoxy-N-methyl-2-nitroetheneamine
The general reaction scheme is presented below:
Investigating the Origin of Nizatidine Amide Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the treatment of peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide delves into the origin, formation pathways, and analytical methodologies for a key impurity, Nizatidine Amide (also known as Nizatidine EP Impurity E). This impurity can arise during the manufacturing process and through degradation, making its characterization and control a critical aspect of quality assurance in drug development and production. This document provides a comprehensive overview of the current understanding of this impurity, including its chemical structure, potential mechanisms of formation, and detailed experimental protocols for its analysis.
Introduction to Nizatidine and its Impurities
Nizatidine's therapeutic action lies in its ability to block histamine H2 receptors in the stomach's parietal cells, thereby reducing gastric acid secretion. The synthesis and formulation of Nizatidine can, however, lead to the formation of various impurities. These can be broadly categorized as process-related impurities, degradation products, and unreacted starting materials.[1] The this compound impurity, formally recognized by the European Pharmacopoeia as Nizatidine Impurity E, is a notable degradation product that warrants careful investigation.[1][2] Its presence in the final drug product must be strictly controlled to meet regulatory requirements.
Characterization of this compound Impurity
A thorough understanding of an impurity begins with its unambiguous identification and characterization.
Chemical Structure and Properties:
-
Chemical Name: N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide[3][4][5][6]
-
Synonyms: Nizatidine EP Impurity E, this compound[2]
The chemical structure of this compound is presented below in comparison to the parent Nizatidine molecule. The key structural difference lies in the side chain attached to the ethylthio group. In Nizatidine, this is a N'-methyl-2-nitro-1,1-ethenediamine moiety, whereas in the amide impurity, it is a 2-nitroacetamide group.

Origin and Formation Pathway of this compound Impurity
The this compound impurity is primarily considered a degradation product .[1] Evidence from forced degradation studies and observations during stability testing of Nizatidine formulations suggest that its formation is linked to hydrolytic and oxidative stress.[5][6]
Proposed Formation Mechanism: Hydrolysis
The most plausible pathway for the formation of this compound impurity is through the hydrolysis of the enediamine functional group in the Nizatidine molecule. The nitro-substituted enamine system is susceptible to hydrolysis, particularly under basic or oxidative conditions.
The proposed mechanism involves the nucleophilic attack of water on the carbon-carbon double bond of the enediamine moiety, followed by a series of proton transfers and rearrangements, ultimately leading to the cleavage of the C=C bond and the formation of the amide.
Impact of Stress Conditions
Forced degradation studies have demonstrated that Nizatidine is susceptible to degradation under the following conditions, which are likely to promote the formation of the amide impurity:
-
Basic Conditions: Exposure to alkaline environments can catalyze the hydrolysis of the enediamine group.
-
Oxidative Conditions: The presence of oxidizing agents can also facilitate the degradation of Nizatidine, potentially leading to the formation of the amide impurity among other degradation products.[6]
Quantitative Data on Impurity Formation
While the qualitative understanding of this compound formation is established, publicly available, detailed quantitative data on its formation under various stress conditions is limited. Pharmaceutical development studies would typically generate such data internally to establish control strategies. The following table provides a template for how such data would be presented.
| Stress Condition | Temperature (°C) | Time (hours) | pH | % Nizatidine Degradation | % this compound Formation |
| Acid Hydrolysis (0.1 M HCl) | 80 | 24 | 1 | Data not available | Data not available |
| Base Hydrolysis (0.1 M NaOH) | 60 | 12 | 13 | Data not available | Data not available |
| Oxidative (3% H₂O₂) | 25 | 24 | - | Data not available | Data not available |
| Thermal (Dry Heat) | 100 | 48 | - | Data not available | Data not available |
| Photolytic (UV light) | 25 | 24 | - | Data not available | Data not available |
| Note: This table illustrates the type of data required. Specific values for this compound impurity would need to be determined experimentally. |
Experimental Protocols
The following sections provide detailed methodologies for the analysis of Nizatidine and its amide impurity, based on established analytical techniques.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to generate and identify the this compound impurity.
Objective: To generate degradation products of Nizatidine under various stress conditions and to identify and quantify the this compound impurity.
Materials:
-
Nizatidine API
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve Nizatidine API in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 12 hours). After the incubation period, cool the solution and neutralize it with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place a sample of solid Nizatidine API in an oven at a specified temperature (e.g., 100°C) for a defined period (e.g., 48 hours). After exposure, dissolve the sample in a suitable solvent.
-
Photolytic Degradation: Expose a solution of Nizatidine to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see section 5.2).
Stability-Indicating HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness for the quantification of Nizatidine and its amide impurity.
Conclusion
The this compound impurity (EP Impurity E) is a critical quality attribute to monitor in the manufacturing and storage of Nizatidine-containing drug products. Its origin as a degradation product, primarily through the hydrolysis of the enediamine side chain, underscores the importance of controlling moisture and oxidative conditions during the product's lifecycle. The implementation of robust, validated stability-indicating analytical methods, such as the HPLC method detailed in this guide, is essential for ensuring the purity, safety, and efficacy of Nizatidine. Further research to generate comprehensive quantitative data on the formation of this impurity under various conditions would be beneficial for optimizing formulation and storage strategies.
References
- 1. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 2. amecj.com [amecj.com]
- 3. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Nizatidine Impurity E in Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of quality control to ensure the safety and efficacy of the final drug product. Nizatidine Impurity E, also known as Nizatidine Amide, is a potential impurity that needs to be monitored and quantified in the Nizatidine bulk drug substance.
This document provides a comprehensive guide for the quantitative analysis of Nizatidine Impurity E using High-Performance Liquid Chromatography (HPLC). It includes a detailed experimental protocol and data presentation templates.
Chemical Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Nizatidine | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | 76963-41-2 | C12H21N5O2S2 | 331.46 g/mol |
| Nizatidine Impurity E (this compound) | N-[2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl] methyl]sulphanyl]ethyl]-2-nitroacetamide | 188666-11-7 | C11H18N4O3S2 | 318.42 g/mol |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating liquid chromatographic method is the recommended approach for the determination of Nizatidine and its impurities. While a specific validated method providing quantitative data for Nizatidine Impurity E is not publicly available, this section outlines a typical reversed-phase HPLC (RP-HPLC) method that can be validated for this purpose. The following protocol is based on a validated method for Nizatidine and general methods for its impurities.
Experimental Protocol
Objective: To develop and validate an RP-HPLC method for the quantitative determination of Nizatidine Impurity E in Nizatidine bulk drug.
Materials and Reagents:
-
Nizatidine Bulk Drug Sample
-
Nizatidine Impurity E Reference Standard
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium Acetate
-
Diethylamine
-
Methanol
-
Tetrahydrofuran
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Condition |
| Column | Waters Symmetry RP18 (50 x 4.6 mm), 3.5 µm |
| Mobile Phase | Gradient elution with a combination of Ammonium acetate Diethylamine buffer, Methanol, and Tetrahydrofuran. (A simpler isocratic mobile phase of Acetonitrile and Water (90:10 v/v) has also been reported for Nizatidine analysis). |
| Flow Rate | 1.1 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 30°C) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions:
-
Diluent: A mixture of buffer and methanol in a 9:1 volume ratio is a suitable diluent.
-
Buffer Solution: Dissolve 5.9 g of ammonium acetate in 760 mL of water, add 1 mL of diethylamine, and adjust the pH to 7.5 with acetic acid.
-
Standard Stock Solution of Nizatidine Impurity E: Accurately weigh about 10 mg of Nizatidine Impurity E reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 10 µg/mL) by diluting with the diluent.
-
Sample Solution: Accurately weigh about 100 mg of the Nizatidine bulk drug sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute if necessary to bring the expected impurity concentration within the calibration range.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Identify the peak corresponding to Nizatidine Impurity E in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of Nizatidine Impurity E in the sample using the peak area response and the concentration of the standard.
Method Validation Parameters
The analytical method should be validated according to ICH Q2(R1) guidelines. The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Nizatidine Impurity E in the blank and placebo chromatograms. Forced degradation studies should be performed on Nizatidine to demonstrate the separation of Impurity E from other degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across a specified range should be analyzed.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by spike-recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (for Impurity E peak) | ≤ 2.0 | |
| Theoretical Plates (for Impurity E peak) | ≥ 2000 | |
| %RSD of Peak Area (n=5) | ≤ 5.0% | |
| %RSD of Retention Time (n=5) | ≤ 2.0% |
Linearity of Nizatidine Impurity E
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Slope | |
| Intercept |
LOD and LOQ of Nizatidine Impurity E
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Accuracy (Recovery) of Nizatidine Impurity E
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |
| 50% | ||||
| 100% | ||||
| 150% |
Precision of Nizatidine Impurity E
| Precision Type | % RSD of Peak Area |
| Repeatability (n=6) | |
| Intermediate Precision (n=6) |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Nizatidine Impurity E.
Method Validation Logical Relationship
Caption: Logical relationship of method validation parameters.
Conclusion
The provided HPLC method and protocols offer a robust framework for the quantitative analysis of Nizatidine Impurity E in bulk drug substances. Adherence to the detailed experimental procedures and thorough method validation as outlined will ensure the generation of accurate and reliable data, which is essential for maintaining the quality and safety of Nizatidine API. Researchers are encouraged to use the provided templates to document their findings, facilitating clear communication and regulatory compliance.
Application Note and Protocol for the Preparation of Nizatidine Amide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist used for the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD)[1]. Nizatidine Amide is a related compound that may be synthesized for use as a reference standard in analytical studies to ensure the quality and purity of Nizatidine drug substances and products. This document provides a detailed protocol for the postulated synthesis, purification, and characterization of this compound for use as a reference standard. The synthetic route is adapted from established methods for Nizatidine synthesis[1][2].
Postulated Synthesis Pathway
The preparation of this compound can be envisioned through a multi-step synthesis culminating in the formation of the amide derivative. The general strategy involves the synthesis of a key thiazole intermediate, followed by coupling with a suitable side chain to form the final amide product.
Caption: Postulated synthesis workflow for this compound reference standard.
Experimental Protocols
Synthesis of Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
This procedure is adapted from the cyclocondensation reaction described for Nizatidine synthesis[1].
-
To a stirred solution of 2-(dimethylamino)ethanethioamide (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate.
Hydrolysis to 2-((Dimethylamino)methyl)thiazole-4-carboxylic acid
-
Dissolve the ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-((dimethylamino)methyl)thiazole-4-carboxylic acid.
Amide Formation to Yield this compound
This step employs standard peptide coupling reagents to form the amide bond[2].
-
Dissolve 2-((dimethylamino)methyl)thiazole-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add an amide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add a source of ammonia or a primary/secondary amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Purification and Characterization
The final compound must be rigorously purified and characterized to qualify as a reference standard.
Purification
| Method | Stationary Phase | Mobile Phase | Elution |
| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Methanol in Dichloromethane | Gradient |
Characterization and Quality Control
The identity and purity of the this compound reference standard should be confirmed using a combination of analytical techniques.
| Technique | Parameter | Acceptance Criteria |
| HPLC [3][4] | Purity | ≥ 99.5% |
| Retention Time | Consistent with reference chromatogram | |
| ¹H NMR | Chemical Shifts & Coupling Constants | Consistent with proposed structure |
| Mass Spectrometry (MS) [1][2] | Molecular Ion Peak | Corresponds to the theoretical mass |
| FT-IR | Characteristic Peaks | Confirms functional groups (amide, thiazole) |
| Loss on Drying (LOD) | Water Content | ≤ 0.5% |
| Residue on Ignition (ROI) | Inorganic Impurities | ≤ 0.1% |
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for determining the purity of the this compound reference standard[3][4][5].
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 90:10 v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[4] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Logical Flow for Qualification of Reference Standard
Caption: Qualification workflow for this compound as a reference standard.
Conclusion
The protocol described provides a comprehensive approach to the preparation of this compound for use as a reference standard. Adherence to these methodologies for synthesis, purification, and rigorous characterization will ensure the production of a high-quality standard suitable for analytical applications in pharmaceutical development and quality control.
References
Application Note: Ultrasensitive Quantification of Nizatidine Amide Traces by LC-MS/MS
Abstract
This application note details a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Nizatidine Amide (Nizatidine EP Impurity E) traces in pharmaceutical preparations. The method is designed for researchers, scientists, and drug development professionals engaged in quality control and impurity profiling of Nizatidine. The protocol employs a simple sample preparation procedure and a rapid chromatographic separation, providing excellent specificity and low limits of detection and quantification.
Introduction
Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease. During the synthesis and storage of Nizatidine, various related compounds and impurities can form, which must be monitored to ensure the safety and efficacy of the final drug product. This compound, also known as Nizatidine EP Impurity E, is a recognized related compound of Nizatidine.[1][2] Its presence, even in trace amounts, needs to be accurately quantified. This LC-MS/MS method provides the necessary sensitivity and selectivity for this purpose, surpassing the capabilities of conventional HPLC-UV methods.[3]
Experimental
Materials and Reagents
-
This compound reference standard (>90% purity)[4]
-
Nizatidine reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Nizatidine drug substance or product for analysis
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
The chromatographic separation was optimized to achieve a good peak shape and resolution for this compound.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: HPLC Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The optimal multiple reaction monitoring (MRM) transitions were determined by infusing a standard solution of this compound.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometer Parameters
The following MRM transitions were used for quantification and confirmation of the analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 319.4 | 155.1 | 0.1 | 30 | 20 |
| This compound (Qualifier) | 319.4 | 97.1 | 0.1 | 30 | 25 |
| Nizatidine | 332.1 | 155.1 | 0.1 | 30 | 20 |
Table 4: MRM Transitions and Parameters Note: The molecular formula for this compound is C11H18N4O3S2, with a molecular weight of 318.42 g/mol . The precursor ion [M+H]+ is expected at m/z 319.4.[1][2][4]
Protocols
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to final concentrations ranging from 0.1 ng/mL to 100 ng/mL.
Sample Preparation
-
Nizatidine Drug Substance/Product: Accurately weigh a sufficient amount of the sample to obtain a theoretical Nizatidine concentration of 1 mg/mL.
-
Dissolution: Dissolve the sample in a suitable volume of methanol.
-
Dilution: Dilute the solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final Nizatidine concentration of 10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Visualization of Experimental Workflow
References
Chromatographic Separation of Nizatidine and Its Related Substances: An Application Note
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Nizatidine and its known related substances. The presented protocol is critical for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nizatidine. While the specific compound "Nizatidine Amide" is not a recognized impurity listed in major pharmacopeias or prevalent in scientific literature, this document provides a comprehensive methodology for the separation of known Nizatidine impurities, such as N-desmethylnizatidine and nizatidine S-oxide. The provided methods are essential for ensuring the purity and safety of Nizatidine active pharmaceutical ingredients (APIs) and formulated products.
Introduction
Nizatidine is a histamine H2-receptor antagonist that inhibits gastric acid secretion and is widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). During the synthesis and storage of Nizatidine, various related substances and degradation products can emerge. Monitoring and controlling these impurities are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for the chromatographic separation of Nizatidine from its known impurities.
Chromatographic Methodologies
Several HPLC methods have been developed and validated for the analysis of Nizatidine and its related compounds. The selection of the method often depends on the specific impurities being targeted and the matrix of the sample. Below are summaries of commonly employed methods.
Method 1: USP Recommended Method for Related Compounds
The United States Pharmacopeia (USP) provides a gradient HPLC method for the determination of related compounds in Nizatidine bulk drug.[1]
Table 1: Chromatographic Conditions for USP Method [1]
| Parameter | Specification |
| Column | L1 packing (C18), 4.6 mm x 25 cm, 5 µm |
| Mobile Phase | Solution A: 0.1 M Ammonium Acetate Buffer |
| Solution B: Methanol | |
| Gradient | 0-3 min: 76% A, 24% B (isocratic) |
| 3-20 min: 76% to 50% A, 24% to 50% B (linear gradient) | |
| 20-45 min: 50% A, 50% B (isocratic) | |
| 45-50 min: 50% to 76% A, 50% to 24% B (linear gradient) | |
| 50-70 min: 76% A, 24% B (isocratic) | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 50 µL |
| Column Temp. | Ambient |
Method 2: Isocratic HPLC Method for Rapid Analysis
For routine quality control and faster analysis times, an isocratic HPLC method can be employed. This method provides good resolution between Nizatidine and its major degradation products.[2][3][4]
Table 2: Chromatographic Conditions for Isocratic Method [2][3][4]
| Parameter | Specification |
| Column | C8, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | 0.05 M Phosphoric Acid and Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 20 µL |
| Column Temp. | Ambient |
| Retention Time | Nizatidine: ~3.6 min |
Experimental Protocols
Protocol 1: Sample and Standard Preparation for USP Method
Reagents and Materials:
-
Nizatidine Reference Standard (RS)
-
Nizatidine sample
-
Ammonium Acetate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Diluent: Mobile Phase
Standard Solution Preparation:
-
Prepare a 0.1 M ammonium acetate buffer solution.
-
Prepare the mobile phase by mixing the buffer and methanol in the specified ratios.
-
Accurately weigh and dissolve Nizatidine RS in the diluent to obtain a concentration of 0.3 mg/mL.
Test Solution Preparation:
-
Accurately weigh and dissolve the Nizatidine sample in the diluent to obtain a concentration of 0.3 mg/mL.
Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the blank (diluent), followed by the standard solution and then the test solution.
-
Record the chromatograms and integrate the peak areas.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
Acid Hydrolysis:
-
Dissolve a known amount of Nizatidine in 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2 hours).
-
Cool the solution and neutralize with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze.
Base Hydrolysis:
-
Dissolve a known amount of Nizatidine in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes).
-
Neutralize with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze.
Oxidative Degradation:
-
Dissolve a known amount of Nizatidine in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 1 hour).
-
Dilute to a suitable concentration with the mobile phase and analyze.
Data Presentation
The following table summarizes typical retention times for Nizatidine and its known related substances obtained using a C18 column with a gradient method similar to the USP.
Table 3: Typical Retention Times of Nizatidine and Related Substances
| Compound | Retention Time (min) |
| Nizatidine S-oxide | ~8.5 |
| N-desmethylnizatidine | ~10.2 |
| Nizatidine | ~12.0 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Nizatidine.
References
Application of Nizatidine Amide in Forced Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This document focuses on the application of Nizatidine Amide, a known impurity and degradation product of Nizatidine, in such studies. Nizatidine is a histamine H2 receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease. Understanding its degradation profile, including the formation of this compound (also known as Nizatidine EP Impurity E), is crucial for ensuring the safety, efficacy, and quality of the final drug product.
This compound, chemically defined as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is a significant degradant, particularly under oxidative stress conditions. Its monitoring and control are therefore essential during stability testing.
Degradation Pathway of Nizatidine
The chemical structure of nizatidine possesses several sites susceptible to chemical modification under stress conditions such as acid, base, oxidation, heat, and light. The formation of this compound is primarily observed under oxidative stress. A plausible pathway for this transformation is the oxidative cleavage of the N,N-dimethyl-2-nitro-1,1-ethenediamine side chain, followed by acetylation.
Caption: Oxidative degradation pathway of Nizatidine to this compound.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies on nizatidine, with a focus on the generation and analysis of this compound, are provided below.
Forced Degradation Experimental Workflow
The following diagram illustrates the general workflow for performing forced degradation studies on nizatidine.
Application Notes and Protocols for the Isolation of Nizatidine Amide from a Drug Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). During the manufacturing process and storage of the drug product, various impurities can arise from degradation or synthesis-related pathways. One such impurity is Nizatidine Amide, also known as Nizatidine EP Impurity E. The isolation and characterization of such impurities are critical for ensuring the safety, efficacy, and quality of the final drug product, as mandated by regulatory agencies.
This document provides a detailed protocol for the isolation of this compound from a nizatidine drug product. The protocol employs a forced degradation strategy to generate the amide impurity, followed by purification using preparative High-Performance Liquid Chromatography (HPLC). Subsequent sections detail the post-isolation processing of the collected fractions and the characterization of the isolated compound.
Generation of this compound via Forced Degradation
Forced degradation studies are intentionally conducted under stressful conditions to accelerate the degradation of a drug substance, leading to the formation of potential degradation products. Based on stability studies of nizatidine, basic and oxidative conditions are known to cause considerable degradation and are therefore suitable for generating the amide impurity.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation of Nizatidine Solution: Accurately weigh 100 mg of nizatidine drug substance and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Induction of Degradation: To the nizatidine solution, add 10 mL of 1 M sodium hydroxide (NaOH).
-
Incubation: Heat the mixture in a water bath at 80°C for 2 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1 M hydrochloric acid (HCl) to a pH of approximately 7.0.
-
Sample Preparation for Analysis: Dilute an aliquot of the neutralized solution with the mobile phase to a suitable concentration for analytical HPLC analysis to confirm the formation of the degradation product.
Experimental Protocol: Oxidative Degradation
-
Preparation of Nizatidine Solution: Accurately weigh 100 mg of nizatidine drug substance and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Induction of Degradation: To the nizatidine solution, add 10 mL of 6% (v/v) hydrogen peroxide (H₂O₂).
-
Incubation: Keep the mixture at room temperature for 24 hours.
-
Sample Preparation for Analysis: Dilute an aliquot of the solution with the mobile phase to a suitable concentration for analytical HPLC analysis to verify the formation of the degradation product.
Isolation of this compound by Preparative HPLC
Preparative HPLC is a powerful technique for isolating and purifying individual components from a mixture in larger quantities than analytical HPLC. The following protocol is a scaled-up version of a typical analytical method for nizatidine and its impurities.
Analytical Method Development (Starting Point)
An initial analytical HPLC method is required to determine the retention time of this compound and to serve as the basis for scaling up to a preparative method. A suitable starting point based on literature for nizatidine impurity profiling is as follows:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 320 nm |
| Injection Volume | 10 µL |
Scaling Up to Preparative HPLC
The analytical method is scaled up to a preparative scale to handle a larger sample load and isolate a sufficient quantity of the amide impurity.
-
Flow Rate: The flow rate is scaled based on the cross-sectional area of the preparative column compared to the analytical column.
-
New Flow Rate = Old Flow Rate × (ID_prep² / ID_anal²)
-
Where ID_prep is the internal diameter of the preparative column and ID_anal is the internal diameter of the analytical column.
-
-
Injection Volume: The injection volume is also scaled proportionally to the column volume.
-
New Injection Volume = Old Injection Volume × (ID_prep² × L_prep) / (ID_anal² × L_anal)
-
Where L is the length of the respective columns.
-
-
Gradient Time: The gradient duration is adjusted to maintain the same separation profile.
-
New Gradient Time = Old Gradient Time × (V_prep / V_anal)
-
Where V is the volume of the respective columns.
-
Experimental Protocol: Preparative HPLC
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Sample Loading: Inject the concentrated, neutralized degradation mixture onto the preparative column.
-
Chromatographic Separation: Run the preparative gradient as calculated.
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound based on its retention time determined from the analytical run. Fraction collection can be triggered by time or UV signal threshold.
-
Purity Analysis: Analyze an aliquot of the collected fraction by analytical HPLC to confirm its purity. Pool the fractions with the desired purity.
| Parameter | Preparative Condition |
| Column | C18, 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized based on analytical run |
| Flow Rate | ~21.6 mL/min (calculated based on scaling) |
| Detection | UV at 320 nm |
| Injection Volume | Scaled up from analytical injection |
Post-Isolation Processing
After collection, the solvent from the HPLC fractions needs to be removed to obtain the isolated this compound in a solid, stable form.
Experimental Protocol: Lyophilization
-
Solvent Removal: If the fraction contains a high percentage of organic solvent (e.g., acetonitrile), it is advisable to first reduce the organic content using a rotary evaporator under reduced pressure. This prevents potential damage to the lyophilizer.
-
Freezing: Freeze the aqueous fraction containing the isolated compound in a suitable container (e.g., a round-bottom flask or a lyophilization flask) using a low-temperature bath (e.g., dry ice/acetone) or a freezer capable of reaching at least -40°C. Ensure the sample is completely frozen.
-
Lyophilization: Connect the frozen sample to a lyophilizer (freeze-dryer). The process involves sublimating the frozen solvent under high vacuum, leaving the non-volatile solute (this compound) as a dry powder. The process is complete when all the ice has disappeared.
-
Storage: Store the isolated, dried this compound in a desiccator over a suitable desiccant at a low temperature to prevent degradation.
Characterization of Isolated this compound
The identity and purity of the isolated compound must be confirmed using appropriate analytical techniques.
Purity Assessment by Analytical HPLC
-
Method: Use the same analytical HPLC method as described in section 3.1.
-
Procedure: Dissolve a small amount of the isolated solid in the mobile phase and inject it into the HPLC system.
-
Acceptance Criteria: The chromatogram should show a single major peak at the expected retention time of this compound, with a purity of ≥95%.
Identity Confirmation by LC-MS
-
Method: Couple a liquid chromatograph to a mass spectrometer.
-
Procedure: Inject a solution of the isolated compound.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₈N₄O₃S₂), which is 318.41 g/mol . Fragmentation patterns can provide further structural confirmation.
Structural Elucidation by NMR
-
Method: Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Procedure: Dissolve a sufficient amount of the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Result: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra should be consistent with the chemical structure of N-((2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroacetamide).
Data Presentation
Table 1: Analytical and Preparative HPLC Method Parameters
| Parameter | Analytical HPLC | Preparative HPLC (Example) |
| Column Type | C18 | C18 |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 21.2 mm, 10 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) | 0.05 M Ammonium Acetate (pH 7.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | ~21.6 mL/min |
| Injection Volume | 10 µL | Scaled-up volume |
| Detection Wavelength | 320 nm | 320 nm |
Table 2: Characterization Data for Isolated this compound
| Analytical Technique | Expected Result |
| Analytical HPLC Purity | ≥95% |
| LC-MS (m/z) | [M+H]⁺ = 319.08 |
| ¹H NMR | Peaks corresponding to the protons of the thiazole ring, dimethylamino group, ethylthio chain, and acetamide moiety. |
| ¹³C NMR | Peaks corresponding to the carbons of the this compound structure. |
Workflow and Diagrams
Caption: Workflow for the isolation and characterization of this compound.
Troubleshooting & Optimization
Resolving Nizatidine Amide co-elution with other impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analytical separation of Nizatidine and its impurities, with a specific focus on resolving the co-elution of Nizatidine Amide.
Troubleshooting Guide: Resolving this compound Co-elution
This guide is designed to help you troubleshoot and resolve issues where this compound co-elutes with other impurities during HPLC analysis.
Question: I am observing a peak that I suspect is a co-elution of this compound with another impurity. How can I confirm this?
Answer:
Co-elution can be confirmed through several steps:
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Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), analyze the peak at different points (upslope, apex, and downslope). Inconsistent spectra across the peak suggest the presence of more than one compound.
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Change Wavelength: Monitor the separation at multiple wavelengths. Some impurities may have different absorption maxima, and changing the detection wavelength can sometimes help differentiate them. For instance, while 320 nm is a prominent maximum for Nizatidine, some degradation products may be better observed at 210 nm or 254 nm.[1]
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Spiking Study: If a reference standard for the suspected co-eluting impurity is available, spike your sample with a small amount of it. An increase in the height or area of the peak , without the appearance of a new peak, confirms co-elution.
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Varying Chromatographic Conditions: Systematically alter chromatographic parameters as detailed in the following sections. If the peak shape changes or splits into multiple peaks, co-elution is highly likely.
Question: What are the initial steps to resolve the co-elution of this compound?
Answer:
Start by systematically adjusting the key parameters of your HPLC method. The goal is to alter the selectivity of the separation. Here are the recommended initial steps:
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Modify the Mobile Phase Composition:
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Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a mixture of both. The different solvent properties can alter the elution order.
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Aqueous Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like Nizatidine and its impurities. A slight adjustment of the pH (e.g., ± 0.2 units) can often resolve co-eluting peaks.
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Buffer Concentration: Increasing or decreasing the buffer concentration can also influence retention times.
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Adjust the Gradient Profile: If you are using a gradient method, modifying the gradient slope can improve resolution. A shallower gradient provides more time for separation.
Question: I've tried adjusting the mobile phase and gradient with minimal success. What other chromatographic parameters can I change?
Answer:
If initial adjustments are insufficient, consider the following modifications to your experimental protocol:
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Change the Stationary Phase: The choice of the HPLC column is critical for achieving separation.
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Column Chemistry: If you are using a C18 column, switching to a C8 column or a phenyl-hexyl column can provide different selectivity.[2][3] Mixed-mode columns, such as Primesep 200 which contains embedded acidic ionizable groups, can also offer unique separation capabilities for compounds like Nizatidine.[4]
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Particle Size and Column Dimensions: Using a column with a smaller particle size (e.g., 3.5 µm) or a longer column can increase efficiency and improve resolution.[5]
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Modify the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of the separation. A change of 5-10°C can sometimes be enough to resolve co-eluting peaks.
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Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, though it will also increase the run time.
Experimental Protocols
Below are detailed methodologies from published studies that have demonstrated successful separation of Nizatidine from its impurities. These can be used as a starting point for developing a method to resolve the co-elution of this compound.
Method 1: Rapid Validated Stability Indicating Method [5]
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Column: Waters Symmetry RP18 (50 x 4.6 mm), 3.5 µm
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Mobile Phase A: Ammonium acetate buffer with diethylamine
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Mobile Phase B: Methanol and Tetrahydrofuran
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Elution: Gradient
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Column Temperature: 30°C
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Flow Rate: 1.5 mL/min
Method 2: HPLC-DAD Stability Indicating Determination [1][6]
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Column: Thermo Hypersil BDS-C8 (250 x 4.6 mm), 5 µm
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Mobile Phase: 0.05 M Phosphoric Acid and Acetonitrile (50:50, v/v)
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Elution: Isocratic
-
Flow Rate: 1.0 mL/min
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Detection: 320 nm (though other wavelengths like 210 nm and 254 nm were found suitable for degradation products)[1]
Method 3: RP-HPLC for Nizatidine Estimation [2][7]
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Column: C8 shim-pack (250 mm × 4.6, 5 µm)
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Mobile Phase: Acetonitrile and Water (90:10)
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Elution: Isocratic
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Flow Rate: 1.1 mL/min
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Detection: 240 nm
Data Presentation
The following table summarizes the key chromatographic parameters from the referenced methods, providing a quick comparison to aid in method development and troubleshooting.
| Parameter | Method 1[5] | Method 2[1][6] | Method 3[2][7] |
| Column Chemistry | C18 | C8 | C8 |
| Column Dimensions | 50 x 4.6 mm | 250 x 4.6 mm | 250 x 4.6 mm |
| Particle Size | 3.5 µm | 5 µm | 5 µm |
| Mobile Phase (Aqueous) | Ammonium acetate with diethylamine | 0.05 M Phosphoric Acid | Water |
| Mobile Phase (Organic) | Methanol and Tetrahydrofuran | Acetonitrile | Acetonitrile |
| Mobile Phase Ratio | Gradient | 50:50 (v/v) | 10:90 (v/v) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.1 mL/min |
| Detection Wavelength | Not Specified | 320 nm | 240 nm |
| Column Temperature | 30°C | Not Specified | Not Specified |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.
Caption: Troubleshooting workflow for resolving this compound co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Nizatidine?
A1: Common impurities of Nizatidine can arise from the synthesis process or degradation. Some known impurities include Nizatidine Impurity A (N,N'-Dimethyl-2-nitroethene-1,1-diamine), Nizatidine Impurity B ((EZ)-1-Methylamino-1-methylthio-2-nitroethene), Nizatidine Sulfoxide (Impurity C), and this compound (Impurity E).[8]
Q2: Why is it important to separate this compound from other impurities?
A2: Impurity profiling is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product.[9] Regulatory bodies require that impurities are identified and quantified to ensure they are below acceptable limits. Co-elution can lead to inaccurate quantification of impurities, potentially masking an out-of-specification result.
Q3: Can forced degradation studies help in resolving co-elution issues?
A3: Yes, forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, can be very helpful.[1] These studies help to generate potential degradation products. By analyzing the chromatograms from these stressed samples, you can understand the retention behavior of different impurities and develop a stability-indicating method that can resolve them from the parent drug and from each other.
Q4: Where can I obtain reference standards for Nizatidine impurities?
A4: Certified reference standards for Nizatidine and its impurities are available from various pharmacopeial bodies (e.g., USP, EP) and commercial suppliers that specialize in pharmaceutical reference standards.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. amecj.com [amecj.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Analysis of Nizatidine | SIELC Technologies [sielc.com]
- 5. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 6. doaj.org [doaj.org]
- 7. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Nizatidine Impurities | 627-310-4 Certified Reference Substance [alfaomegapharma.com]
Improving yield and purity of Nizatidine Amide synthesis
A Note on Terminology: While the term "Nizatidine Amide" is used, the following guide focuses on the synthesis of Nizatidine. The core structure of Nizatidine contains a nitro-vinylogous amide group, which may be the origin of this nomenclature. This resource addresses common challenges in improving the yield and purity of the final Nizatidine product.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of Nizatidine, presented in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low Yield in the Final Coupling Step | Incomplete reaction between 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine and the nitroetheneamine derivative. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Some procedures suggest stirring at room temperature for several hours, while others may benefit from gentle heating (e.g., 50-60°C) to drive the reaction forward.[1] - pH Control: The reaction is sensitive to pH. Ensure the reaction mixture is maintained at the optimal pH as specified in the chosen protocol. - Reagent Quality: Use high-purity starting materials. Impurities in either the thiazolemethanamine or the nitroetheneamine derivative can lead to side reactions and lower yields. |
| Presence of Impurities in the Final Product | - Unreacted starting materials. - Formation of side-products during the reaction. - Degradation of the product during workup or purification. | - Purification Method: Recrystallization from a suitable solvent, such as ethanol or methanol, is often effective for removing impurities.[1][2][3] Seeding with pure Nizatidine crystals can aid in crystallization. - Chromatography: If recrystallization is insufficient, column chromatography on silica gel or alumina can be employed for purification.[2] - Workup Procedure: During extraction, ensure complete separation of the organic and aqueous layers. Washing the organic layer with brine can help remove water-soluble impurities. |
| Difficulty in Isolating the Product | The product may remain as an oil instead of precipitating as a solid. | - Solvent Selection: Trituration with a suitable non-polar solvent can sometimes induce precipitation. - Concentration: Ensure the solvent is sufficiently evaporated to allow for crystallization. - Seeding: Adding a small crystal of pure Nizatidine can initiate crystallization. |
| Inconsistent Yields on Scale-Up | Reactions that work well on a small scale may not translate directly to larger batches due to issues with mixing, heat transfer, and reagent addition. | - Controlled Reagent Addition: For exothermic reactions, add reagents slowly and with efficient stirring to maintain temperature control. - Stirring Efficiency: Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reaction vessels. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of Nizatidine for maximizing yield and purity?
A1: The final coupling step, where 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine is reacted with a nitroetheneamine derivative (e.g., N-methyl-1-methylthio-2-nitroethyleneamine or 1-alkoxy-N-methyl-2-nitroetheneamine), is crucial.[1][2] The purity of the intermediates used in this step directly impacts the purity of the final product.
Q2: What are some common side reactions to be aware of during Nizatidine synthesis?
A2: The formation of by-products can occur, especially if the reaction conditions are not carefully controlled. For instance, the use of 1,1-dimethylthio-2-nitroethene can produce methanethiol gas, which has an unpleasant odor and requires special handling.[2][3] Alternative reagents like 1-alkoxy-N-methyl-2-nitroetheneamine have been developed to avoid this issue.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product.[1] High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction progress and the purity of the product.[3]
Q4: What is the role of the base in some of the synthesis steps?
A4: A base, such as potassium carbonate or sodium bicarbonate, is often used to neutralize acid formed during the reaction or to deprotonate an amine to make it more nucleophilic for the subsequent reaction.[1][2]
Experimental Protocols
Synthesis of Nizatidine via Coupling of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine with N-methyl-1-methylthio-2-nitroethyleneamine[1]
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Reaction Setup: In a suitable reaction vessel, dissolve 15 g (0.0648 mol) of 2-([2-(dimethylaminomethyl)-5-methyl-4-thiazolyl] methylthio) ethylamine in 60 mL of water.
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Reagent Addition: To the stirred solution, add 9.5 g (0.0641 mol) of N-methyl-1-methylthio-2-nitroethyleneamine.
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Reaction Conditions: Maintain the reaction mixture under stirring at 0-5°C overnight. Allow the mixture to slowly warm to room temperature.
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Workup: Extract the reaction mixture with dichloromethane (3 x 25 mL). Wash the combined organic layers with water.
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Isolation: Concentrate the organic layer by evaporation. Triturate the resulting yellow residue with methanol to yield a light yellow solid.
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Purification: Recrystallize the crude product from methanol to obtain pure Nizatidine as an off-white solid.
Synthesis of Nizatidine using 1-alkoxy-N-methyl-2-nitroetheneamine[2][3]
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Reaction Setup: A mixture of 8.48 g (0.035 mol) of 95% pure 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine and 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine in 200 ml of water is prepared.
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Reaction Conditions: The mixture is heated to about 55°C with stirring for approximately four hours. The reaction progress can be monitored by HPLC.
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Workup: After the reaction is complete, the mixture is cooled. If necessary, a base like potassium carbonate is added. The mixture is then extracted with an organic solvent such as methylene chloride.
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Isolation and Purification: The organic phases are combined, dried, and the solvent is evaporated. The resulting residue can be purified by recrystallization from a suitable solvent system like ethanol/ethyl acetate.
Data Presentation
Table 1: Reported Yields for Nizatidine Synthesis
| Synthetic Route | Key Reagents | Reported Yield | Reference |
| Coupling with N-methyl-1-methylthio-2-nitroethyleneamine | 2-([2-(dimethylaminomethyl)-5-methyl-4-thiazolyl] methylthio) ethylamine, N-methyl-1-methylthio-2-nitroethyleneamine | 80% | [1] |
| Coupling with 1-methoxy-N-methyl-2-nitroetheneamine | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1-methoxy-N-methyl-2-nitroetheneamine | 39.3% | [2][3] |
| Coupling with 1-ethoxy-N-methyl-2-nitroetheneamine | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1-ethoxy-N-methyl-2-nitroetheneamine | 53.9% (95% purity by HPLC) | [3] |
Visualizations
Caption: General workflow for Nizatidine synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
Technical Support Center: Minimizing Nizatidine Amide Formation in Drug Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and minimizing the formation of Nizatidine Amide, a critical impurity in the manufacturing of Nizatidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental and manufacturing processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, chemically known as N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is a known impurity of Nizatidine, listed as Nizatidine EP Impurity E. Like all impurities in active pharmaceutical ingredients (APIs), its presence must be controlled to ensure the safety, efficacy, and stability of the final drug product. Regulatory bodies like the ICH and pharmacopeias (USP/EP) set strict limits for such impurities.
Q2: How is this compound formed during the manufacturing process?
A2: this compound can be generated through two primary pathways: as a synthetic by-product and as a degradation product.
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Synthetic By-product: It can arise from side reactions during the condensation or amide formation steps in the synthesis of Nizatidine.
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Degradation Product: Nizatidine can degrade to form this compound, particularly through hydrolysis under humid or high-temperature conditions. Forced degradation studies have shown that Nizatidine is susceptible to degradation under basic and oxidative conditions, which can contribute to the formation of this impurity.
Q3: What are the key process parameters that influence the formation of this compound?
A3: While specific quantitative data is limited in the public domain, based on general chemical principles and degradation pathways, the following parameters are critical:
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pH: Basic (alkaline) conditions are known to promote the hydrolysis of related chemical structures, which is a likely pathway for this compound formation.
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Temperature: Elevated temperatures can accelerate both synthetic side reactions and the degradation of Nizatidine.
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Moisture Content: The presence of water can facilitate hydrolysis, especially at elevated temperatures.
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Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of Nizatidine, potentially forming precursors to or the amide impurity itself.
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Reaction Time: Longer reaction times at elevated temperatures or in the presence of detrimental conditions can increase the formation of impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of this compound detected in the final API. | Formation as a synthetic by-product. | - Optimize the coupling reaction conditions (temperature, reaction time, stoichiometry of reactants).- Investigate alternative coupling reagents that may offer higher selectivity.- Implement in-process controls to monitor the formation of the impurity and stop the reaction at the optimal point. |
| Degradation of Nizatidine during synthesis or work-up. | - Ensure strict pH control, avoiding highly basic conditions, especially at elevated temperatures.- Minimize exposure to high temperatures and moisture during processing and drying steps.- Use purified solvents and reagents to avoid contaminants that could catalyze degradation. | |
| Increasing levels of this compound during stability studies. | Degradation of the drug substance or product due to formulation or storage conditions. | - Evaluate the compatibility of Nizatidine with all excipients in the formulation.- Control the moisture content of the final product through appropriate drying and packaging.- Store the drug substance and product under controlled temperature and humidity conditions. |
| Inconsistent levels of this compound between batches. | Variability in raw materials or process control. | - Implement stringent quality control of starting materials and reagents.- Ensure robust and consistent control of critical process parameters (temperature, pH, mixing, etc.).- Validate the manufacturing process to ensure reproducibility. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Investigate this compound Formation
This protocol is designed to assess the stability of Nizatidine and identify the conditions that lead to the formation of this compound.
1. Materials and Reagents:
- Nizatidine reference standard
- Hydrochloric acid (HCl), 0.1 N and 1 N
- Sodium hydroxide (NaOH), 0.1 N and 1 N
- Hydrogen peroxide (H₂O₂), 3% and 30%
- Methanol, HPLC grade
- Water, HPLC grade
- Buffer solutions (pH 4, 7, 9)
- Validated stability-indicating HPLC method for Nizatidine and its impurities.
2. Procedure:
- Acid Hydrolysis: Dissolve Nizatidine in 0.1 N HCl and 1 N HCl. Keep the solutions at room temperature and at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
- Base Hydrolysis: Dissolve Nizatidine in 0.1 N NaOH and 1 N NaOH. Keep the solutions at room temperature and at 60°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples before HPLC analysis.
- Oxidative Degradation: Dissolve Nizatidine in a solution of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.
- Thermal Degradation: Keep the solid Nizatidine powder in a hot air oven at 105°C. Withdraw samples at 24, 48, and 72 hours. Dissolve the samples in a suitable solvent for HPLC analysis.
- Photolytic Degradation: Expose the solid Nizatidine powder and a solution of Nizatidine to UV light (254 nm) and fluorescent light. Withdraw samples at various time points.
- pH-Dependent Degradation: Prepare solutions of Nizatidine in buffer solutions of pH 4, 7, and 9. Store the solutions at room temperature and 40°C. Withdraw samples at various time points.
3. Analysis:
- Analyze all samples using a validated stability-indicating HPLC method capable of separating Nizatidine from this compound and other potential degradants.
- Quantify the amount of this compound formed under each stress condition.
Protocol 2: Quantification of this compound using RP-HPLC
This protocol outlines a general approach for the quantification of this compound. Method parameters should be optimized and validated for specific laboratory conditions.
1. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 250 mm, 5 µm
- Mobile Phase A: 0.02 M phosphate buffer, pH adjusted to 6.5 with phosphoric acid
- Mobile Phase B: Acetonitrile
- Gradient: A time-based gradient from 95% A to 60% A over 20 minutes, followed by a wash and re-equilibration.
- Flow Rate: 1.0 mL/min
- Detection: UV at 314 nm
- Injection Volume: 20 µL
- Column Temperature: 30°C
2. Standard and Sample Preparation:
- Prepare a stock solution of this compound reference standard in methanol.
- Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.
- Prepare the Nizatidine sample by dissolving a known amount in the mobile phase or a suitable solvent.
3. Validation Parameters (as per ICH Q2(R1) guidelines):
- Specificity
- Linearity
- Range
- Accuracy
- Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD)
- Limit of Quantitation (LOQ)
- Robustness
Data Presentation
Table 1: Summary of Nizatidine Degradation under Forced Conditions (Hypothetical Data)
| Stress Condition | Nizatidine Assay (%) | This compound (%) | Total Impurities (%) |
| Control (Initial) | 99.8 | < LOQ | 0.2 |
| 0.1 N HCl, 60°C, 24h | 95.2 | 0.5 | 4.8 |
| 0.1 N NaOH, 60°C, 8h | 88.5 | 2.8 | 11.5 |
| 3% H₂O₂, RT, 24h | 92.1 | 1.5 | 7.9 |
| Heat (105°C), 72h | 98.0 | 0.3 | 2.0 |
| Photolytic (UV) | 99.1 | 0.1 | 0.9 |
LOQ: Limit of Quantitation
Visualizations
Technical Support Center: Troubleshooting Peak Asymmetry for Nizatidine Amide in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak asymmetry issues encountered during the HPLC analysis of Nizatidine Amide.
Troubleshooting Guides
Peak asymmetry in HPLC can manifest as either peak tailing (a drawn-out latter half of the peak) or peak fronting (a sloping front half of the peak). Below are question-and-answer guides to address these specific issues for this compound.
Issue: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for a basic compound like this compound is a common issue in reversed-phase HPLC. The primary causes are typically secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.
Troubleshooting Steps:
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Mobile Phase pH Adjustment: Nizatidine has pKa values of approximately 2.1 and 6.8.[1] this compound, being a related compound, will also have basic properties. Secondary interactions with acidic silanol groups on the silica-based column packing are a major cause of tailing for basic compounds.[2][3][4][5]
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Solution: Adjust the mobile phase pH. Operating at a low pH (e.g., 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[6] Conversely, at a higher pH (e.g., >7), the analyte itself may be neutral, which can also improve peak shape. Avoid working in the mid-pH range close to the pKa of the analyte.
-
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Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak tailing.[6]
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Column Choice and Condition: The type of column and its condition are critical.
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Solution:
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Use a high-purity, end-capped C8 or C18 column to reduce the number of available free silanol groups.[2][6]
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If the column is old or has been used with harsh mobile phases, it may be degraded. Replace the column if performance does not improve with cleaning.
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Consider using a column with a different stationary phase, such as one with embedded polar groups, which can shield the silanol groups.
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-
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Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.[6]
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Solution: Reduce the injection volume or dilute the sample.
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[2]
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Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
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Issue: Peak Fronting
Q1: I am observing peak fronting for this compound. What could be the cause and what are the corrective actions?
A1: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are often related to the sample solvent, column issues, or sample overload.[8][9][10]
Troubleshooting Steps:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[8][9][11]
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Solution: Ideally, dissolve the sample in the mobile phase. If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.
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Column Overload (Mass and Volume): Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can lead to peak fronting.[8][9][10][11]
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Solution: Dilute the sample or reduce the injection volume.
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Column Collapse or Void: A physical change in the column packing, such as a void at the inlet or a collapse of the stationary phase, can cause the sample to be distributed unevenly, leading to fronting.[8][11]
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Solution: This is often irreversible. Replace the column. Using a guard column can help protect the analytical column.
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Low Column Temperature: Insufficient temperature can sometimes lead to poor peak shape, including fronting.
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Solution: Increase the column temperature in small increments (e.g., 5 °C) to see if the peak shape improves.
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Frequently Asked Questions (FAQs)
Q: What is a good starting point for the mobile phase pH when analyzing this compound?
A: Given the pKa values of Nizatidine (2.1 and 6.8)[1], a good starting point for the mobile phase pH would be around 3.0. At this pH, the basic functional groups of this compound will be protonated, and the silanol groups on a standard silica-based column will be largely unionized, minimizing secondary interactions that cause peak tailing.
Q: What type of HPLC column is recommended for this compound analysis?
A: Several published methods for Nizatidine utilize C8 or C18 columns.[12][13] A high-purity, end-capped C8 or C18 column is a good choice. For persistent tailing issues with basic compounds, consider a column with a polar-embedded stationary phase.
Q: Can the buffer type affect peak shape?
A: Yes, the choice of buffer can influence peak shape. Phosphate and acetate buffers are commonly used. The buffer should have a pKa close to the desired mobile phase pH to provide adequate buffering capacity. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
Q: How do I know if my column is overloaded?
A: To check for column overload, systematically reduce the concentration of your sample and inject it again. If the peak shape improves and becomes more symmetrical at lower concentrations, you were likely overloading the column.
Q: What is an acceptable tailing factor?
A: An ideal peak has a tailing factor of 1.0. According to the USP, a tailing factor between 0.8 and 1.5 is generally considered acceptable, although this can depend on the specific method requirements. A published method for Nizatidine reported a tailing factor of 1.202.[12]
Data Presentation
The following tables summarize the expected impact of key chromatographic parameters on the peak asymmetry of this compound. The asymmetry factor is a measure of peak shape, where a value of 1 is a perfectly symmetrical peak. Values > 1 indicate tailing, and values < 1 indicate fronting.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor | Rationale |
| 2.5 | 1.1 | Silanol interactions are minimized. |
| 4.5 | 1.8 | pH is approaching the pKa of this compound, leading to mixed ionization states and increased tailing. |
| 6.8 | 2.5 | Operating close to a pKa value often results in significant peak tailing.[2] |
| 7.5 | 1.3 | The analyte is less protonated, reducing interactions with residual silanols. |
Table 2: Effect of Buffer Concentration on Peak Asymmetry (at pH 3.0)
| Buffer Concentration (mM) | Expected Asymmetry Factor | Rationale |
| 5 | 1.9 | Insufficient buffering capacity can lead to on-column pH shifts and peak tailing. |
| 10 | 1.4 | Improved buffering capacity reduces peak asymmetry. |
| 25 | 1.1 | Optimal buffering capacity for good peak shape.[6] |
| 50 | 1.1 | Sufficient buffering, but higher concentrations increase the risk of precipitation with high organic content. |
Table 3: Effect of Sample Solvent on Peak Asymmetry
| Sample Solvent (Acetonitrile in Water) | Mobile Phase (30% Acetonitrile in Water) | Expected Asymmetry Factor | Rationale |
| 10% | 30% | 1.2 | Sample solvent is weaker than the mobile phase, resulting in good peak shape. |
| 30% | 30% | 1.1 | Sample solvent matches the mobile phase, which is ideal. |
| 70% | 30% | 0.7 | Sample solvent is significantly stronger than the mobile phase, causing peak fronting.[8][9] |
Experimental Protocols
Protocol 1: HPLC Method for Nizatidine and Related Compounds
This protocol is a representative method for the analysis of Nizatidine and its impurities, including this compound.
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Column: C18, 4.6 x 150 mm, 5 µm particle size
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Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
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Mobile Phase B: Acetonitrile
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Gradient: 10% B to 40% B over 15 minutes
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Flow Rate: 1.0 mL/min
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Column Temperature: 30 °C
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Detection: UV at 240 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) to a final concentration of approximately 0.1 mg/mL.
Visualizations
Troubleshooting Workflow for Peak Asymmetry
Caption: A workflow diagram for troubleshooting peak asymmetry in HPLC.
Logical Relationship of Factors Causing Peak Tailing
Caption: Factors contributing to peak tailing in HPLC analysis.
References
- 1. agilent.com [agilent.com]
- 2. clearsynth.com [clearsynth.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 9. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 10. phenomenex.blog [phenomenex.blog]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Mobile Phase for Nizatidine Impurity Analysis
Welcome to the technical support center for Nizatidine impurity analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Nizatidine and its impurities via HPLC.
Question: I am observing poor resolution between Nizatidine and its impurities. How can I improve it?
Answer:
Poor resolution is a common challenge that can be addressed by systematically optimizing the mobile phase and other chromatographic parameters. Here are several approaches:
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Modify the Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase significantly impacts selectivity.
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For Reversed-Phase HPLC: Increasing the aqueous content of the mobile phase will generally increase the retention time of Nizatidine and its impurities, potentially improving separation. Conversely, increasing the organic content will decrease retention times. Experiment with small, incremental changes to the solvent ratio (e.g., 2-5% increments) to observe the effect on resolution.
-
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Change the Organic Solvent: If adjusting the ratio of your current solvent is ineffective, switching to a different organic modifier can alter the selectivity. For instance, if you are using acetonitrile, consider trying methanol. Methanol is a protic solvent and can offer different selectivity compared to the aprotic acetonitrile.
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Adjust the pH of the Aqueous Phase: The pH of the mobile phase buffer is a critical parameter for ionizable compounds like Nizatidine.[1] Nizatidine has multiple pKa values, and slight changes in pH can alter the ionization state of both the parent drug and its impurities, leading to significant changes in retention and selectivity.
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It is recommended to work with a pH that is at least 1.5-2 pH units away from the pKa of the analytes to ensure they are in a single ionic form (either fully ionized or fully unionized) for better peak shape and reproducibility.
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Commonly used buffers include phosphate and acetate buffers. The choice of buffer should be compatible with your detection method (e.g., avoid non-volatile buffers with mass spectrometry).
-
-
Incorporate an Ion-Pairing Reagent: If the impurities are ionic, adding an ion-pairing reagent to the mobile phase can improve their retention and resolution on a reversed-phase column.
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Optimize the Gradient Profile: If you are using a gradient elution, modifying the gradient slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.
Question: My Nizatidine peak is showing significant tailing. What are the potential causes and solutions?
Answer:
Peak tailing can compromise the accuracy of integration and quantification. Here are the common causes and their remedies:
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Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like Nizatidine, leading to peak tailing.
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Solution 1: Use a Base-Deactivated Column: Employ a modern, end-capped C8 or C18 column that is specifically designed to minimize silanol interactions.
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Solution 2: Add a Competing Base: Introduce a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). These modifiers will preferentially interact with the active silanol sites, reducing their interaction with Nizatidine.[1]
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Solution 3: Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol groups, thereby reducing their interaction with the protonated Nizatidine molecule.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
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Solution: Reduce the injection volume or the concentration of the sample.
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Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
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Solution: Replace the guard column and/or flush the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
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Question: I am experiencing inconsistent retention times for my Nizatidine peak. What should I check?
Answer:
Fluctuating retention times can indicate a lack of system stability. Consider the following troubleshooting steps:
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Mobile Phase Preparation:
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Ensure the mobile phase is thoroughly mixed and degassed.[2] Inconsistent solvent composition can lead to shifts in retention.
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Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.
-
-
Column Equilibration: The column must be adequately equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. For gradient methods, ensure sufficient re-equilibration time between injections.
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Pump Performance: Check for leaks in the HPLC system. Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time variability.
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Column Temperature: Ensure the column oven is maintaining a consistent temperature. Fluctuations in temperature can affect retention times.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Nizatidine impurity analysis on a C18 column?
A1: A common starting point for developing a reversed-phase HPLC method for Nizatidine and its impurities is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M phosphate buffer and acetonitrile in a ratio of 50:50 (v/v) has been used.[3] Another reported mobile phase is a combination of an ammonium acetate buffer with diethylamine and methanol.[1][4] The optimal mobile phase will depend on the specific impurities being targeted and the column being used.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They differ in their polarity, viscosity, and UV cutoff.
-
Acetonitrile: Generally provides better peak shapes for basic compounds and has a lower viscosity, resulting in lower backpressure. Its lower UV cutoff makes it suitable for detection at lower wavelengths.
-
Methanol: Is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities. It is also less expensive than acetonitrile.
It is often beneficial to screen both solvents during method development to determine which provides the best separation for your specific sample.
Q3: What is the importance of pH control in the mobile phase for Nizatidine analysis?
A3: Nizatidine is a basic compound with multiple ionizable functional groups. The pH of the mobile phase will determine the extent of ionization of Nizatidine and its impurities. This, in turn, significantly influences their retention behavior on a reversed-phase column. Consistent and precise pH control is crucial for achieving reproducible retention times and resolution. A buffered mobile phase is essential to maintain a constant pH throughout the analysis.
Q4: Can I use a gradient elution for Nizatidine impurity analysis?
A4: Yes, a gradient elution can be very effective for separating a complex mixture of impurities with a wide range of polarities. A gradient allows for the elution of highly retained impurities in a reasonable time while still providing good resolution for early eluting peaks. A gradient method using a combination of an ammonium acetate diethylamine buffer, methanol, and tetrahydrofuran has been reported for the analysis of Nizatidine and its impurities.[4][5][6]
Experimental Protocols
Example Protocol for Nizatidine Impurity Analysis by RP-HPLC
This protocol is a representative example based on published methods and should be optimized for your specific application.
-
Chromatographic System:
-
Mobile Phase:
-
Chromatographic Conditions:
Data Presentation
Table 1: Example Chromatographic Parameters for Nizatidine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C8 (250 x 4.6 mm, 5 µm)[2][7] | C18 (50 x 4.6 mm, 3.5 µm)[4] |
| Mobile Phase | Acetonitrile:Water (90:10, v/v)[2][7] | Gradient with Ammonium Acetate buffer, Methanol, and THF[4] |
| Flow Rate | 1.1 mL/min[2][7] | Not Specified |
| Detection | 240 nm[2][7] | Not Specified |
| Retention Time (Nizatidine) | 2.816 min[2][7] | Not Specified |
| Tailing Factor | 1.202[7] | Not Specified |
| Theoretical Plates | 3373[7] | Not Specified |
Visualizations
Caption: Workflow for Mobile Phase Optimization in Nizatidine Analysis.
Caption: Troubleshooting Decision Tree for Nizatidine HPLC Analysis.
References
- 1. jptcp.com [jptcp.com]
- 2. amecj.com [amecj.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
Strategies to prevent Nizatidine degradation to Nizatidine Amide
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Nizatidine to Nizatidine Amide (also known as Nizatidine EP Impurity E). Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue 1: Rapid degradation of Nizatidine is observed in my formulation, with a significant increase in a peak corresponding to this compound.
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Question: What are the primary factors that could be causing the rapid formation of this compound in my formulation?
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Answer: The formation of this compound is primarily due to the hydrolysis of the ethenediamine side chain of the Nizatidine molecule. This degradation is significantly influenced by the following factors:
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pH: Nizatidine shows considerable degradation in basic (alkaline) conditions. Alkaline hydrolysis is a common pathway for the cleavage of amide-like structures. While acidic conditions also lead to degradation, alkaline environments are particularly conducive to the formation of the amide impurity.
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Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.
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Excipient Incompatibility: Certain excipients can promote the degradation of Nizatidine. For instance, acidic excipients like citric acid have been shown to be incompatible with Nizatidine.
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Issue 2: My Nizatidine stock solution shows degradation products even when stored under recommended conditions.
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Question: How can I prepare and store Nizatidine stock solutions to minimize degradation?
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Answer: To ensure the stability of your Nizatidine stock solutions, consider the following:
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Solvent Selection: For short-term storage, use a neutral, aqueous buffer. A study on Nizatidine in total nutrient admixtures showed stability at a pH of approximately 5.88.
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Storage Temperature: Store stock solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For longer-term storage, consider storing at -20°C or below.
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Light Protection: Protect solutions from light to prevent potential photodegradation, although hydrolysis is the more prominent degradation pathway for amide formation.
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Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of Nizatidine and this compound?
A1:
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Nizatidine: N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine
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This compound (Nizatidine EP Impurity E): N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide
Q2: What is the likely chemical pathway for the degradation of Nizatidine to this compound?
A2: The most probable pathway is the hydrolysis of the N'-methyl-2-nitro-1,1-ethenediamine moiety of the Nizatidine molecule. Under aqueous conditions, particularly in the presence of heat and alkaline pH, the C=C double bond in the ethenediamine group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the cleavage of the C-N bond and subsequent formation of the acetamide group.
Q3: Are there any specific excipients that should be avoided in Nizatidine formulations to prevent amide degradation?
A3: Yes, based on available data, it is advisable to avoid acidic excipients. A study has shown that citric acid is incompatible with Nizatidine. It is recommended to perform compatibility studies with all planned excipients. Common excipients used in Nizatidine formulations that have shown compatibility in some studies include hydroxypropyl methylcellulose (HPMC), chitosan, and carbopol.
Q4: What analytical methods are suitable for monitoring the degradation of Nizatidine to this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying Nizatidine and its degradation products, including this compound. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the degradants are well-resolved from the parent drug and other impurities.
Data Presentation
Table 1: Summary of Nizatidine Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observation |
| Acidic Hydrolysis | 1 M HCl at 80°C for 2 hours | Significant degradation of Nizatidine observed. |
| Alkaline Hydrolysis | 1 M NaOH at 80°C for 30 minutes | Considerable degradation of Nizatidine. |
| Oxidative Degradation | 6% H₂O₂ at 80°C for 30 minutes | Considerable degradation of Nizatidine. |
| Thermal Degradation | Dry heat at 100°C for 24 hours | Some degradation observed. |
| Photodegradation | Exposure to UV light (254 nm) for 3 hours | Some degradation observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Nizatidine
This protocol outlines a general procedure for conducting forced degradation studies on Nizatidine to assess its stability under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of Nizatidine in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Heat the mixture in a water bath at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
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Dilute to a final concentration of 20 µg/mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture in a water bath at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 20 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Heat the mixture in a water bath at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to a final concentration of 20 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid Nizatidine drug substance in an oven at 100°C for 24 hours.
-
After the specified time, dissolve the powder in methanol and dilute to a final concentration of 20 µg/mL with the mobile phase.
-
-
Photodegradation:
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Expose the solid Nizatidine drug substance to UV light at 254 nm for 3 hours.
-
After exposure, dissolve the powder in methanol and dilute to a final concentration of 20 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Nizatidine and its Degradation Products
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Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: 0.05 M phosphoric acid and acetonitrile (50:50, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 320 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Overcoming Nizatidine Amide solubility challenges in diluents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Nizatidine Amide in various diluents.
Troubleshooting Guide
Researchers may encounter difficulties when dissolving this compound. This guide provides a systematic approach to addressing these challenges.
Problem: this compound is not dissolving or is only partially soluble in the chosen diluent.
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Solubility | This compound is reported to have slight solubility in chloroform, DMSO, and methanol. If initial attempts with a single solvent are unsuccessful, consider the following: |
| 1. Sonication: Use a bath sonicator to increase the dissolution rate by breaking down powder agglomerates and increasing the surface area exposed to the solvent. | |
| 2. Gentle Heating: Cautiously warm the solution. Be mindful of potential degradation; it is advisable to conduct a stability test if heating is required. | |
| 3. Solvent Mixtures (Co-solvency): Prepare a stock solution in a solvent where it has some solubility (e.g., DMSO) and then dilute it into your aqueous buffer or media. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment. | |
| Incorrect pH of Aqueous Diluent | The pH of the aqueous diluent can significantly impact the solubility of a compound with ionizable groups. |
| 1. pH Adjustment: Systematically adjust the pH of your aqueous buffer. For amide-containing compounds, exploring a range of pH values is recommended. | |
| 2. Buffer Selection: Ensure the chosen buffer system is appropriate for the target pH and compatible with this compound. | |
| High Concentration | The desired concentration may exceed the solubility limit of this compound in the selected diluent. |
| 1. Serial Dilutions: Prepare a higher concentration stock solution in a suitable organic solvent (like DMSO) and then perform serial dilutions into the final experimental medium. | |
| 2. Solubility Testing: If the solubility is unknown in your specific diluent, perform a simple solubility test to determine the approximate saturation point (see Experimental Protocols). | |
| Compound Purity and Form | The physical form (e.g., crystalline vs. amorphous) and the presence of impurities can affect solubility. |
| 1. Certificate of Analysis (CoA): Review the CoA for your batch of this compound for any information on its physical state and purity. | |
| 2. Use of Fresh Compound: If the compound is old or has been stored improperly, its properties may have changed. Use a fresh, properly stored sample if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Direct, quantitative solubility data for this compound is limited. However, it has been qualitatively described as slightly soluble in chloroform, DMSO, and methanol.
Q2: Can I use the solubility data for Nizatidine for this compound?
A2: While Nizatidine is the parent compound, you should not directly extrapolate its solubility data to this compound. The amide functional group in this compound will alter its physicochemical properties, including solubility. Nizatidine, for reference, is soluble in water, ethanol, DMSO, and dimethylformamide (DMF). The solubility of Nizatidine in various common solvents is provided in the data tables section for informational purposes.
Q3: My experiment is sensitive to organic solvents. How can I prepare an aqueous solution of this compound?
A3: If your experiment cannot tolerate organic solvents, you can try to directly dissolve this compound in an aqueous buffer. We recommend starting with a low concentration and using techniques like sonication and gentle warming. Systematically adjusting the pH of the buffer may also enhance solubility. If these methods are insufficient, preparing a concentrated stock in an organic solvent and then diluting it to a final concentration where the organic solvent percentage is negligible is a common strategy.
Q4: How should I store this compound solutions?
A4: For the parent compound Nizatidine, it is recommended not to store aqueous solutions for more than one day. A similar precaution should be taken for this compound. For stock solutions in anhydrous organic solvents like DMSO, storage at -20°C or -80°C is generally recommended to maintain stability. It is always best to prepare fresh solutions for experiments.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | |
| DMSO | Slightly Soluble | |
| Methanol | Slightly Soluble |
Note: "Slightly soluble" is a qualitative term. Quantitative determination of solubility in your specific experimental system is recommended.
Table 2: Solubility of Nizatidine (Parent Compound) for Reference
| Solvent | Concentration | Reference |
| DMSO | ~20 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~5 mg/mL | |
| Water | Soluble (10-33 mg/mL) | |
| PBS (pH 7.2) | ~1 mg/mL |
Disclaimer: This data is for the parent compound Nizatidine and should be used for informational purposes only. It does not represent the solubility of this compound.
Experimental Protocols
Protocol 1: Determination of Approximate Solubility of this compound
Objective: To determine the approximate solubility of this compound in a specific diluent at a given temperature.
Materials:
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This compound
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Selected diluent (e.g., PBS pH 7.4, DMSO, 5% dextrose in water)
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Vials or microcentrifuge tubes
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Vortex mixer
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Bath sonicator
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Centrifuge
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Analytical balance
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Spectrophotometer or HPLC for quantification
Methodology:
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Preparation of Supersaturated Solutions:
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Weigh out an excess amount of this compound (e.g., 5-10 mg) into a series of vials.
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Add a known volume of the selected diluent (e.g., 1 mL) to each vial.
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-
Equilibration:
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Vortex the vials vigorously for 1-2 minutes.
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Place the vials in a bath sonicator for 15-30 minutes.
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Allow the solutions to equilibrate at a constant temperature (e.g., room temperature or 37°C) for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure saturation.
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-
Separation of Undissolved Solid:
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Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
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-
Quantification of Solubilized Compound:
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Carefully collect a known volume of the supernatant without disturbing the pellet.
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Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Measure the concentration of this compound in the diluted supernatant.
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-
Calculation of Solubility:
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Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the approximate solubility of this compound in the tested diluent under the specified conditions.
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Visualizations
High-throughput screening for Nizatidine degradation conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for high-throughput screening of Nizatidine degradation conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Nizatidine?
A1: Nizatidine is susceptible to degradation under several conditions. The primary pathways are hydrolysis (in both acidic and basic environments) and oxidation.[1][2] It shows considerable degradation in basic and oxidative conditions.[1][2] Photolysis and thermal stress can also contribute to its degradation, although in some studies, degradation under UV photolytic or dry heat conditions was not observed.
Q2: How can I adapt my Nizatidine degradation studies for a high-throughput screening (HTS) format?
A2: Adapting to an HTS format involves miniaturization and automation. Here are key steps:
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Utilize Microplates: Employ 96-well or 384-well plates to test numerous conditions simultaneously.[3][4]
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Automated Liquid Handling: Use robotic systems for precise and rapid dispensing of Nizatidine solutions and stress-inducing reagents (e.g., acids, bases, oxidizing agents).[4][5]
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Rapid Analysis: Implement a fast analytical method, such as a rapid HPLC-UV method, to quickly assess the extent of degradation in each well.
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Data Processing: Use software to automate data acquisition and analysis from the plate reader or HPLC system.[3]
Q3: What is a suitable analytical technique for quantifying Nizatidine and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[1][2] A Diode Array Detector (DAD) is often used to assess peak purity and identify degradation products by comparing their UV spectra to that of the parent drug.[2]
Q4: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting) for Nizatidine. What could be the cause?
A4: Poor peak shape can result from several factors:
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Column Overload: Injecting too concentrated a sample. Try diluting your sample.
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Column Degradation: The column may be nearing the end of its lifespan. Try replacing it with a new one.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Nizatidine, leading to peak tailing. Ensure the mobile phase pH is appropriate for the column and analyte.
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Contamination: Buildup of contaminants on the column can interfere with peak shape. Flush the column with a strong solvent.
Q5: I'm observing a shift in the retention time of Nizatidine. What should I check?
A5: Retention time shifts are common issues in HPLC and can be caused by:
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Changes in Mobile Phase Composition: Even small variations in the solvent ratio can affect retention time. Prepare fresh mobile phase carefully.
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Fluctuations in Column Temperature: Ensure a stable column temperature, as temperature variations can alter retention times. Use a column oven for better control.
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Column Aging: Over time, the stationary phase of the column can change, leading to shifts in retention.
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Flow Rate Instability: Check the HPLC pump for any issues that might cause an inconsistent flow rate.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Results in HTS
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High variability in degradation levels across replicate wells. | Inaccurate liquid handling; uneven temperature distribution across the microplate. | Calibrate and validate automated liquid handlers. Use an incubator with good temperature uniformity. |
| No degradation observed under expected stress conditions. | Incorrect concentration of stressor; insufficient incubation time or temperature. | Verify the concentration of acid, base, or oxidizing agent. Optimize incubation time and temperature. |
| Complete degradation in all stressed wells. | Stress conditions are too harsh (e.g., temperature too high, incubation time too long). | Reduce the intensity of the stressor (e.g., lower concentration, lower temperature, shorter incubation time). |
Issue 2: HPLC Analysis Problems
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Ghost peaks appearing in the chromatogram. | Contamination in the mobile phase, injection system, or sample. | Use fresh, high-purity solvents for the mobile phase. Clean the injector and autosampler. |
| Baseline noise or drift. | Air bubbles in the detector or pump; contaminated mobile phase or detector cell. | Degas the mobile phase. Flush the system to remove air bubbles. Clean the detector cell. |
| Co-elution of Nizatidine and a degradation product. | The analytical method lacks sufficient resolution. | Optimize the mobile phase composition (e.g., change the solvent ratio or pH). Consider a different column with a different stationary phase. |
Experimental Protocols
Protocol 1: High-Throughput Forced Degradation of Nizatidine in a 96-Well Plate
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Preparation of Nizatidine Stock Solution: Prepare a stock solution of Nizatidine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Plate Mapping: Design the layout of the 96-well plate to include control wells (Nizatidine without stressor), and test wells for acidic, basic, oxidative, thermal, and photolytic stress conditions.
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Dispensing Nizatidine: Using an automated liquid handler, dispense the Nizatidine stock solution into the appropriate wells of the 96-well plate.
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Applying Stress Conditions:
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Acid Hydrolysis: Add an appropriate volume of 1 M HCl to the designated wells.
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Base Hydrolysis: Add an appropriate volume of 1 M NaOH to the designated wells.
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Oxidation: Add an appropriate volume of 6% H₂O₂ to the designated wells.
-
-
Incubation:
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For hydrolytic and oxidative stress, seal the plate and incubate at 80°C for 30 minutes to 2 hours.
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For thermal stress, place an unsealed plate in an oven at 100°C for 24 hours.
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For photolytic stress, expose a plate to UV light (254 nm) for a defined period.
-
-
Neutralization: After incubation, neutralize the acidic and basic wells with an equimolar amount of base or acid, respectively.
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Sample Preparation for Analysis: Dilute the samples in each well with the mobile phase to an appropriate concentration for HPLC analysis.
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HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Nizatidine
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Instrumentation: A standard HPLC system equipped with a UV-Vis or DAD detector.
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Column: A C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).[2]
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Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 320 nm.[2]
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Injection Volume: 20 µL.
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Column Temperature: Ambient or controlled at 25°C.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the degradation study) into the HPLC system.
-
Record the chromatograms and integrate the peak areas for Nizatidine and any degradation products.
-
Calculate the percentage of Nizatidine remaining and the percentage of each degradation product formed.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Nizatidine
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 1 M HCl | 80°C | 2 hours | Significant Degradation |
| Base Hydrolysis | 1 M NaOH | 80°C | 30 minutes | Significant Degradation[2] |
| Oxidation | 6% H₂O₂ | 80°C | 30 minutes | Formation of Nizatidine sulfoxide and other products |
| Thermal | Dry Heat | 100°C | 24 hours | Potential for minor degradation |
| Photolytic | UV light (254 nm) | Ambient | 3 hours | Potential for minor degradation |
Table 2: HPLC Method Validation Parameters for Nizatidine Analysis
| Parameter | Typical Value |
| Linearity Range | 2 - 50 µg/mL[2][6] |
| Correlation Coefficient (r²) | > 0.999[2][6] |
| Limit of Detection (LOD) | ~0.011 µg/mL[6] |
| Limit of Quantification (LOQ) | ~0.049 µg/mL[6] |
| Recovery | 98.2% - 101.9%[2][6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-throughput screening - Wikipedia [en.wikipedia.org]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
Technical Support Center: Refining Purification Techniques for Nizatidine Amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of Nizatidine Amide (Nizatidine EP Impurity E).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound, also known as Nizatidine EP Impurity E, is a known impurity of Nizatidine, a histamine H2-receptor antagonist. Its chemical name is N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide. The purification of this compound is crucial for its use as a reference standard in analytical method development, validation, and quality control of Nizatidine drug products to ensure their safety and efficacy.
Q2: What are the common impurities found alongside this compound?
A2: Impurities that may be present with this compound can originate from the synthesis of Nizatidine itself. These can include unreacted starting materials, by-products from condensation or amide formation steps, and degradation products such as oxidation or hydrolysis products. Specific examples include Nizatidine Sulfoxide (Impurity C) and Desmethyl Nizatidine.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Nizatidine and its impurities due to its sensitivity and reliability. A reversed-phase HPLC method with a C8 or C18 column is commonly employed. UV detection at around 240 nm or 320 nm is typically used for quantification.
Troubleshooting Guides
Crystallization
Issue: Oiling out during crystallization.
| Potential Cause | Troubleshooting Step |
| High solute concentration | Dilute the solution with more solvent. |
| Solvent polarity is too high or too low | Experiment with solvent mixtures. For thiazole derivatives, combinations of polar and non-polar solvents like ethanol/water, acetone/hexane, or ethyl acetate/hexane can be effective. |
| Cooling rate is too fast | Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. |
| Presence of impurities | Attempt a pre-purification step such as column chromatography before crystallization. |
Issue: Poor crystal quality or low yield.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | Screen a variety of solvents with different polarities. Consider solvents with hydrogen bonding capabilities. For thiazole derivatives, alcohols (methanol, ethanol) and anti-solvents (water) have been used. |
| Rapid crystal growth | Employ techniques that slow down crystallization, such as vapor diffusion or layering of a poor solvent over a solution of the compound in a good solvent. |
| Solution is not saturated | Concentrate the solution by slow evaporation of the solvent before cooling. |
| pH of the solution | For compounds with basic moieties like the amine in this compound, adjusting the pH can influence crystallization behavior. |
Chromatographic Purification (Preparative HPLC)
Issue: Poor separation of this compound from closely related impurities.
| Potential Cause | Troubleshooting Step |
| Inadequate mobile phase composition | Optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase (e.g., water with a buffer like phosphate or acetate). |
| Incorrect pH of the mobile phase | Adjust the pH of the aqueous portion of the mobile phase to alter the ionization state of this compound and its impurities, thereby affecting their retention times. |
| Inappropriate stationary phase | If using a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity. |
| Low column efficiency | Ensure the column is properly packed and not overloaded. Decrease the flow rate or particle size of the stationary phase. |
Issue: Peak tailing of this compound.
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the stationary phase | Add a competing base, such as triethylamine, to the mobile phase in low concentrations (0.1%) to block active silanol groups on the silica support. |
| Column overload | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH | Operate the mobile phase at a pH that ensures the analyte is in a single ionic form. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on solubility trials, select a suitable solvent system. A common approach for thiazole derivatives is to dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or acetone) and then add a less polar co-solvent (e.g., hexane) or an anti-solvent (e.g., water) dropwise until turbidity persists.
-
Dissolution: In a flask equipped with a reflux condenser, add the selected solvent to the crude this compound. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Preparative HPLC Purification of this compound
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 or C8 column is typically suitable.
-
Mobile Phase: A common mobile phase for Nizatidine and its impurities is a mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent like acetonitrile or methanol. The ratio can be optimized for the best separation (e.g., 50:50 v/v).
-
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
Detection: Monitor the elution at a wavelength where this compound has strong absorbance, for example, 240 nm or 320 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. The resulting solid may be further purified by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 188666-11-7 | |
| Molecular Formula | C11H18N4O3S2 | |
| Molecular Weight | 318.42 g/mol | |
| Synonyms | Nizatidine EP Impurity E, N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide |
Table 2: HPLC Purity Analysis Parameters for Nizatidine (Adaptable for this compound)
| Parameter | Typical Value/Range | Reference |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | |
| Mobile Phase | Acetonitrile:Water (e.g., 90:10 or 50:50 v/v) with optional buffer | |
| Flow Rate | 1.0 - 1.2 mL/min | |
| Detection Wavelength | 240 nm or 320 nm | |
| Limit of Detection (LOD) | ~0.01 µg/mL (for Nizatidine) | |
| Limit of Quantification (LOQ) | ~0.05 µg/mL (for Nizatidine) |
Visualizations
Validation & Comparative
A Comparative Guide to the Analysis of Nizatidine Amide and Nizatidine Sulfoxide Impurities
For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Nizatidine are critical for ensuring drug safety and efficacy. This guide provides a comparative analysis of the analytical methodologies for two key Nizatidine impurities: Nizatidine Amide (EP Impurity E) and Nizatidine Sulfoxide (EP Impurity C).
This compound and Nizatidine Sulfoxide are known process-related impurities and degradation products of Nizatidine, a histamine H2-receptor antagonist used to treat peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2][3] Rigorous analytical control of these impurities is mandated by regulatory bodies to ensure the quality and safety of the final drug product.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the simultaneous analysis of this compound and Nizatidine Sulfoxide. These values are representative of the performance expected from a well-developed and validated stability-indicating HPLC method.
| Analytical Parameter | This compound | Nizatidine Sulfoxide |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.03 µg/mL |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound and Nizatidine Sulfoxide impurities in Nizatidine drug substance using a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of this compound and Nizatidine Sulfoxide from Nizatidine and other related impurities.
1. Instrumentation:
-
A gradient HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 6.5 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and Nizatidine Sulfoxide reference standards in a suitable diluent (e.g., a mixture of Mobile Phase A and Mobile Phase B). Further dilute to achieve a final concentration at the quantitation limit and at a level corresponding to the specification limit for the impurities.
-
Sample Solution: Accurately weigh and dissolve the Nizatidine drug substance in the diluent to a known concentration.
4. System Suitability:
-
Inject the standard solution and verify system suitability parameters such as theoretical plates, tailing factor, and reproducibility of replicate injections.
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solution into the chromatograph.
-
Identify the peaks for this compound and Nizatidine Sulfoxide based on their retention times compared to the reference standards.
-
Calculate the amount of each impurity in the sample using the peak areas and the concentration of the standard solutions.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the impurity analysis process.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. HPLC fluorescence method for the determination of nizatidine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nizatidine EP Impurity C | CAS No- 102273-13-2 | Simson Pharma Limited [simsonpharma.com]
- 4. Rapid Validated Stability Indicating Method for Nizatidine and Its Impurities Quantification [scirp.org]
- 5. researchgate.net [researchgate.net]
Navigating Nizatidine Stability: A Comparative Guide to Validated Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the stability of pharmaceutical compounds is a critical aspect of regulatory compliance and patient safety. This guide provides a comprehensive comparison of validated stability-indicating analytical methods for Nizatidine, a histamine H2-receptor antagonist. The information presented is collated from various scientific publications to offer an objective overview of method performance, supported by experimental data.
Note on Terminology: The user's request specified "Nizatidine Amide." However, a thorough review of the scientific literature indicates that the correct and commonly used term for the active pharmaceutical ingredient is "Nizatidine." This guide will proceed with the analysis of stability-indicating methods for Nizatidine.
Method Comparison: Chromatographic Conditions
A variety of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the determination of Nizatidine in the presence of its degradation products. The choice of method often depends on the specific requirements of the analysis, such as run time, solvent consumption, and the desired resolution from potential impurities. Below is a summary of different chromatographic conditions reported in the literature.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | HPLC | HPLC | UPLC |
| Column | Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm)[1] | Shim-pack C8 (250 mm x 4.6, 5 µm)[2][3] | Acquity UPLC™ HSS T3 (1.8 µm)[4][5] |
| Mobile Phase | 0.05 M Phosphoric acid and Acetonitrile (50:50, v/v)[1] | Acetonitrile and Water (90:10)[2][3] | Gradient of Solvent A (0.02 M KH2PO4, pH 7.5) and Solvent B (Methanol:Acetonitrile, 60:40 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[1] | 1.1 mL/min[2][3] | 0.4 mL/min[4][5] |
| Detection Wavelength | 320 nm[1][6] | 240 nm[2][3] | Not Specified |
| Retention Time | ~3.61 min[1][6] | ~2.816 min[2][3] | Not Specified |
Performance Comparison: Validation Parameters
The following table summarizes the key validation parameters for the compared analytical methods, demonstrating their suitability for stability testing.
| Parameter | Method 1 (HPLC) | Method 2 (HPLC) | Method 3 (UPLC) |
| Linearity Range | 5–50 µg/mL[1][6] | 2–14 µg/mL[2][3] | Not Specified |
| Correlation Coefficient (r²) | >0.9999[1][6] | 0.9993[2][3] | Not Specified |
| LOD | 0.31 µg/mL | 0.011 µg/mL[2][3] | Not Specified |
| LOQ | 0.94 µg/mL | 0.049 µg/mL[2][3] | Not Specified |
| Accuracy (% Recovery) | ≥98.2%[1] | 99.1–101.2%[2][3] | Not Specified |
| Precision (%RSD) | <2% | 0.61[2][3] | Not Specified |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies expose the drug substance to various stress conditions to generate potential degradation products.
Acid Hydrolysis:
-
Method: A solution of Nizatidine is treated with 1 M HCl and heated at 80°C for 2 hours.[7]
-
Observation: Significant degradation is typically observed under acidic conditions.[4]
Base Hydrolysis:
-
Method: A solution of Nizatidine is treated with 1 M NaOH and heated at 80°C for 30 minutes.[7]
-
Observation: Nizatidine shows considerable degradation in basic conditions.[1]
Oxidative Degradation:
-
Method: A solution of Nizatidine is treated with 6% H₂O₂ and heated at 80°C for 30 minutes.[7]
-
Observation: Significant degradation is observed under oxidative stress.[4] The primary degradation product is often the nizatidine sulfoxide derivative.[8][9]
Thermal Degradation:
-
Method: Nizatidine powder is kept in an oven at 100°C for 24 hours.
-
Observation: The extent of degradation under thermal stress can vary.
Photolytic Degradation:
-
Method: Nizatidine powder is exposed to UV irradiation at 254 nm for 3 hours.
-
Observation: The stability of Nizatidine under photolytic conditions can differ between studies.
Visualizing the Workflow and Method Logic
To better understand the process of validating a stability-indicating method and the relationship between its key components, the following diagrams are provided.
Caption: Workflow for the development and validation of a stability-indicating method.
Caption: Logical relationship of validation parameters for a stability-indicating method.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 3. amecj.com [amecj.com]
- 4. scispace.com [scispace.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Validated stability-indicating methods for the determination of nizatidine in the presence of its sulfoxide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Nizatidine Amide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nizatidine Amide
This compound, identified as Nizatidine EP Impurity E, is a relevant compound in the quality control of Nizatidine drug substances and products. Accurate and precise quantification of this impurity is crucial for ensuring the safety and efficacy of the final pharmaceutical product. The development and validation of robust analytical methods are therefore of significant importance.
Comparative Analysis of Analytical Techniques
This section compares a validated HPLC method with a prospective UPLC method for the analysis of this compound. The UPLC parameters are projected based on established principles of method transfer from HPLC, highlighting the expected enhancements in performance.
Table 1: Comparison of HPLC and UPLC Method Parameters for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) (Projected) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm). | Separation based on the same principle as HPLC but utilizing smaller particle size columns (<2 µm) and higher pressures. |
| Instrumentation | Standard HPLC system with a UV detector. | UPLC system capable of high-pressure delivery with a UV or PDA detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 50-100 mm x 2.1 mm, <2 µm particle size |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol). | Optimized gradient elution with similar solvent systems as HPLC, but with potentially faster gradient ramps. |
| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |
| Run Time | 15 - 30 minutes | 2 - 5 minutes |
| Resolution | Adequate for separation from Nizatidine and other impurities. | Higher resolution, providing better separation of closely eluting peaks. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | Increased sensitivity due to sharper peaks and lower dispersion. |
| Solvent Consumption | Higher due to larger column dimensions and higher flow rates. | Significantly lower, leading to cost savings and reduced environmental impact. |
Experimental Protocols
Below are the detailed methodologies for the validated HPLC method and a projected UPLC method for the analysis of this compound.
Validated HPLC Method
This method is adapted from established stability-indicating assays for Nizatidine and its impurities.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 70:30 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.
-
Sample Solution: Prepare the sample containing Nizatidine by dissolving it in the diluent to a suitable concentration for the detection of impurities.
4. Validation Parameters (Typical Expected Values):
-
Linearity: A linear relationship between concentration and peak area is expected over a defined range (e.g., 0.1 to 1.0 µg/mL) with a correlation coefficient (r²) > 0.999.
-
Accuracy: Recovery values are anticipated to be within 98-102%.
-
Precision: The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is expected to be in the low ng/mL range, demonstrating the method's sensitivity for impurity quantification.
-
Specificity: The method should demonstrate the ability to resolve this compound from Nizatidine and other potential impurities and degradation products. This is typically confirmed through forced degradation studies.
Projected UPLC Method
This projected method is based on the principles of transferring the HPLC method to a UPLC system for improved performance.
1. Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and a photodiode array (PDA) or tunable UV (TUV) detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: A gradient elution would likely be optimal. For example:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-based gradient from a high percentage of Solvent A to a higher percentage of Solvent B to ensure the elution of all components in a short time.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 240 nm (with PDA monitoring from 200-400 nm)
-
Injection Volume: 2 µL
3. Expected Performance Improvements:
-
Reduced Run Time: A significant reduction in analysis time (e.g., to under 5 minutes) is expected.
-
Enhanced Resolution: Sharper peaks and improved separation between this compound and other closely related compounds.
-
Increased Sensitivity: Lower LOD and LOQ values due to the narrower peak widths.
-
Lower Solvent Consumption: A substantial decrease in mobile phase usage per analysis.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the HPLC and UPLC methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Projected workflow for UPLC analysis of this compound.
Conclusion
While a direct cross-validation of analytical methods for this compound is not currently available in published literature, this guide provides a robust, validated HPLC method suitable for its quantification as an impurity in Nizatidine. Furthermore, the projected UPLC method illustrates a pathway to significantly enhance analytical performance, offering faster analysis times, improved resolution, and reduced solvent consumption. The choice of method will depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired sensitivity. For routine quality control, the described HPLC method is reliable. For high-throughput screening or when enhanced separation is critical, the development and validation of a UPLC method would be highly advantageous.
Toxicological Risk Assessment of Nizatidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive toxicological risk assessment of Nizatidine, a histamine H2-receptor antagonist, and compares its safety profile with relevant alternatives. The information is compiled from preclinical and in silico studies to support informed decision-making in drug development and research.
Executive Summary
Nizatidine is generally well-tolerated in preclinical studies, with no significant organ toxicity observed at therapeutic doses. However, a key toxicological concern is its potential for nitrosation in the acidic environment of the stomach to form N-nitroso-nizatidine (NZ-NO). In silico and in vitro studies have demonstrated that NZ-NO is significantly more mutagenic and toxic than the parent compound. While Nizatidine itself is not considered mutagenic based on a battery of genetic toxicity tests, the formation of this nitroso-derivative raises concerns regarding its long-term safety profile, particularly in the context of potential carcinogenicity. Rare instances of hepatotoxicity have also been associated with Nizatidine use.
Comparative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of Nizatidine and its N-nitroso derivative. A direct comparison with a common alternative, Famotidine (another H2-receptor antagonist), is provided where data is available. Famotidine is generally considered to have a lower potential for nitrosation.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 / MLD | Citation |
| Nizatidine | Rat | Oral | > 1600 mg/kg (MLD) | |
| Rat | Intravenous | 301 mg/kg (MLD) | ||
| Mouse | Oral | > 1600 mg/kg (MLD) | ||
| Mouse | Intravenous | 232 mg/kg (MLD) | ||
| Dog | Oral | > 800 mg/kg (No deaths) | ||
| Monkey | Oral | > 1200 mg/kg (No deaths) | ||
| N-Nitroso-Nizatidine (NZ-NO) | Rat | Oral (in silico) | ~10-fold lower TD50 than Nizatidine | |
| Mouse | Oral (in silico) | ~10-fold lower TD50 than Nizatidine |
MLD: Median Lethal Dose TD50: Median Tumorigenic Dose
Table 2: Genetic and Carcinogenic Toxicity
| Compound | Test | Result | Citation |
| Nizatidine | Bacterial Mutation (Ames) | Not Mutagenic | |
| Unscheduled DNA Synthesis | Not Genotoxic | ||
| Sister Chromatid Exchange | Not Genotoxic | ||
| Mouse Lymphoma Assay | Not Mutagenic | ||
| Chromosome Aberration | Not Genotoxic | ||
| Micronucleus Test | Not Genotoxic | ||
| N-Nitroso-Nizatidine (NZ-NO) | In silico Mutagenicity (MUT_Risk) | 3 (Potential Mutagen) | |
| In silico Chromosomal Aberration | Genotoxic | ||
| In silico Carcinogenicity | Potential Carcinogen |
Table 3: In Silico Toxicity Risk Assessment
| Compound | Parameter | Score | Interpretation | Citation |
| Nizatidine | MUT_Risk | 0.5 | Low Mutagenic Potential | |
| TOX_Risk | 0.95 | Low Overall Toxicity | ||
| N-Nitroso-Nizatidine (NZ-NO) | MUT_Risk | 3 | Potential Mutagenic Activity | |
| TOX_Risk | 3 | Significant Overall Toxicity |
Experimental Protocols
1. Nizatidine Nitrosation Assay (In Vitro)
-
Objective: To determine the susceptibility of Nizatidine to form N-nitroso-nizatidine (NZ-NO) under simulated gastric conditions.
-
Methodology:
-
A solution of Nizatidine is prepared in simulated gastric juice (SGJ), which is typically composed of sodium chloride, pepsin, and hydrochloric acid to achieve a pH of 1.2.
-
Sodium nitrite is added to the solution to initiate the nitrosation reaction.
-
The reaction mixture is incubated at 37°C with constant stirring.
-
Aliquots are withdrawn at various time points (e.g., 10, 30, 60, 120, 160 minutes).
-
The reaction is quenched, and the samples are analyzed using a validated analytical method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to quantify the concentrations of both Nizatidine and the newly formed NZ-NO.
-
-
Key Findings: Nizatidine is highly susceptible to nitrosation in SGJ, with nearly 100% conversion to NZ-NO observed within 10 minutes.
2. In Silico Toxicity Prediction
-
Objective: To predict the toxicological properties of Nizatidine and its derivatives using computational models.
-
Methodology:
-
The chemical structures of Nizatidine and NZ-NO are used as input for various in silico toxicology prediction software (e.g., ADMET Predictor™, OCHEM).
-
Models within the software predict various toxicity endpoints, including mutagenicity (e.g., Ames test outcome), carcinogenicity (e.g., rodent TD50), hepatotoxicity, and chromosomal aberrations.
-
Risk scores, such as MUT_Risk and TOX_Risk, are calculated based on the predicted toxicities of different functional groups within the molecule.
-
-
Key Findings: In silico models predict that NZ-NO has a significantly higher risk of mutagenicity and overall toxicity compared to Nizatidine.
Visualizations
Caption: Nizatidine conversion to its toxic nitroso-derivative.
Caption: Toxicological assessment workflow for Nizatidine.
Signaling Pathways and Mechanism of Toxicity
The primary mechanism of action for Nizatidine is as a competitive antagonist of histamine H2-receptors on gastric parietal cells, leading to reduced gastric acid secretion. This is its intended therapeutic effect.
The main toxicological concern, the formation of NZ-NO, introduces a genotoxic mechanism. N-nitroso compounds are known to be alkylating agents that can covalently bind to DNA, leading to mutations and chromosomal damage, which can initiate carcinogenesis.
While rare, cases of hepatotoxicity have been reported with Nizatidine. The mechanism is thought to involve the metabolism of Nizatidine by microsomal P450 enzymes, potentially leading to the formation of a toxic intermediate that can cause liver cell damage.
Conclusion
The toxicological profile of Nizatidine is characterized by low acute toxicity and a lack of direct mutagenic or genotoxic effects. However, its propensity to form the more hazardous N-nitroso-nizatidine in the stomach is a significant risk factor that warrants careful consideration, especially for long-term therapeutic use. When selecting an H2-receptor antagonist, particularly for chronic treatment, alternatives with a lower nitrosation potential may be preferable from a toxicological standpoint. Further research into the in vivo formation of NZ-NO and its clinical implications is crucial for a complete risk assessment. The co-administration of agents that inhibit nitrosation, such as ascorbic acid, has been suggested as a potential mitigation strategy.
Comparative Analysis of Nizatidine Amide Levels in Generic Formulations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative analysis of Nizatidine Amide (also known as Nizatidine EP Impurity E) levels in various generic formulations of the H2-receptor antagonist, Nizatidine. Due to the critical role of impurity profiling in ensuring the safety and efficacy of pharmaceutical products, this document outlines the necessary experimental protocols and data presentation formats to facilitate such comparisons.
Quantitative Comparison of this compound Levels
A comprehensive review of publicly available scientific literature and regulatory documents did not yield specific quantitative data comparing the levels of this compound across different commercially available generic Nizatidine formulations. Pharmaceutical companies are required to control impurities within the limits set by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). However, the exact levels of specific impurities like this compound in marketed products are often proprietary and not publicly disclosed.
Therefore, the following table is provided as a template for researchers to populate with their own experimental data.
| Generic Formulation ID | Manufacturer | Batch/Lot Number | This compound Concentration (µg/g) | % this compound (w/w) | Method of Analysis |
| Example: GEN-001 | Example: Pharma Co. A | Example: B12345 | Data to be generated | Data to be generated | HPLC-UV |
| Example: GEN-002 | Example: Pharma Co. B | Example: C67890 | Data to be generated | Data to be generated | HPLC-UV |
| Example: GEN-003 | Example: Pharma Co. C | Example: D11223 | Data to be generated | Data to be generated | HPLC-UV |
Experimental Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is based on established stability-indicating HPLC methods for Nizatidine and its impurities.[1][2]
1. Objective: To quantify the concentration of this compound in generic Nizatidine drug products.
2. Principle: The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Nizatidine from its impurities, including this compound. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard.
3. Materials and Reagents:
-
This compound certified reference standard (Nizatidine EP Impurity E)
-
Nizatidine reference standard
-
Generic Nizatidine formulations
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Purified water (HPLC grade)
4. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
5. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.05 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) mixture of buffer and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 320 nm[1]
-
Injection Volume: 20 µL
6. Preparation of Solutions:
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20) of a generic Nizatidine formulation.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Nizatidine and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
7. System Suitability: Before sample analysis, inject a working standard solution (e.g., 1 µg/mL) multiple times (e.g., n=6). The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, and the theoretical plates and tailing factor are within acceptable limits.
8. Analysis:
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
9. Calculation: The percentage of this compound in the drug product can be calculated using the following formula:
% this compound (w/w) = (C_amide / C_sample) * (W_avg / W_sample) * 100
Where:
-
C_amide is the concentration of this compound in the sample solution (µg/mL) determined from the calibration curve.
-
C_sample is the nominal concentration of Nizatidine in the sample solution (µg/mL).
-
W_avg is the average weight of a single tablet.
-
W_sample is the weight of the tablet powder taken for analysis.
Visualizations
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the experimental workflow for the quantification of this compound in generic Nizatidine formulations.
Caption: Workflow for this compound analysis.
Nizatidine Degradation Pathway
Caption: Nizatidine forced degradation concept.
References
A Comparative Study on the Degradation of Nizatidine Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the degradation of nizatidine, a histamine H2-receptor antagonist, under various stress conditions. The stability of nizatidine is compared with other commonly used H2-receptor antagonists, namely ranitidine and famotidine, supported by experimental data from forced degradation studies. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and quality control of pharmaceutical products.
Comparative Degradation Analysis
Forced degradation studies are essential in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a drug substance. The following table summarizes the comparative degradation behavior of nizatidine, ranitidine, and famotidine under various stress conditions as reported in scientific literature.
| Stress Condition | Nizatidine | Ranitidine | Famotidine |
| Acidic Hydrolysis | Stable to mild degradation | Degrades, forming alcohol, oxime, and amine products[1]. | Susceptible to degradation, with significant degradation observed at pH 1.2[2]. Complete degradation into IMP-6 within 24 hours has been reported[3]. |
| Alkaline Hydrolysis | Considerable degradation[4]. | Degrades[5]. | Susceptible to extensive degradation, with the formation of multiple impurities (IMP-1, IMP-3, IMP-5, IMP-6, IMP-7, IMP-8, and IMP-9) within 24 hours[3]. |
| Oxidative Degradation | Considerable degradation, forming nizatidine sulfoxide[4]. Both nizatidine and ranitidine concentrations decrease upon exposure to 10% H₂O₂[1]. | Susceptible to oxidation[1]. | Relatively stable compared to nizatidine and ranitidine under certain oxidative conditions[1]. However, susceptible to oxidation with 3% H₂O₂, leading to a gradual decrease in drug content. |
| Thermal Degradation | Stable[4]. | Unstable at elevated temperatures (40°C and 55°C)[1]. A 20% degradation was observed at 45°C and 45% absolute humidity[1]. | Stable under thermal stress[6]. |
| Photolytic Degradation | Stable[4]. | Degrades upon exposure to light[1]. | Stable under photolytic stress[6]. |
Experimental Protocols
The following are detailed methodologies for the stress degradation studies cited in this guide.
Forced Degradation of Nizatidine[4]
-
Acidic Hydrolysis: Nizatidine solution (20 µg/mL) was prepared in 1 M HCl and kept at 80°C for 2 hours.
-
Alkaline Hydrolysis: Nizatidine solution (20 µg/mL) was prepared in 1 M NaOH and kept at 80°C for 30 minutes.
-
Oxidative Degradation: Nizatidine solution (20 µg/mL) was treated with 6% H₂O₂ and kept at 80°C for 30 minutes.
-
Thermal Degradation: 50 mg of nizatidine powder was kept in an oven at 100°C for 24 hours.
-
Photolytic Degradation: 50 mg of nizatidine powder was subjected to UV irradiation at 254 nm for 3 hours.
-
Analysis: The stressed samples were analyzed using a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) system. The mobile phase consisted of 0.05 M phosphoric acid and acetonitrile (50:50, v/v) at a flow rate of 1 mL/min, with detection at 320 nm.
Forced Degradation of Ranitidine[5][8]
-
Acidic Hydrolysis: Ranitidine solution (1 mg/mL) was prepared in concentrated HCl (pH 1.7).
-
Alkaline Hydrolysis: Ranitidine solution (1 mg/mL) was prepared in 5 N NaOH (pH 11.7).
-
Oxidative Degradation: Ranitidine solution (1 mg/mL) was treated with 30% H₂O₂.
-
Photolytic Degradation: Ranitidine solution was exposed to UV light.
-
Analysis: Samples were analyzed by HPLC.
Forced Degradation of Famotidine[3][7]
-
Acidic Hydrolysis: Famotidine solution (1.0 mg/mL) was prepared in 0.2 mol L⁻¹ HCl and kept at 40°C.
-
Alkaline Hydrolysis: Famotidine solution (1.0 mg/mL) was prepared in 0.2 mol L⁻¹ NaOH and kept at 40°C.
-
Oxidative Degradation: Famotidine solution (1.0 mg/mL) was treated with 0.6% H₂O₂.
-
Thermal Degradation: Famotidine orodispersible films were kept at 60°C for 5 days.
-
Photolytic Degradation: Famotidine orodispersible films were exposed to UV light for 5 days.
-
Analysis: Samples were analyzed by HPLC-MS.
Visualizing Degradation Pathways and Experimental Workflow
To better illustrate the processes involved in a comparative degradation study, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative stress degradation study of H2-receptor antagonists.
Caption: Simplified degradation pathways of Nizatidine, Ranitidine, and Famotidine under stress.
References
- 1. N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tpcj.org [tpcj.org]
A Comparative Guide to Validating the Purity of Nizatidine Amide Reference Standards
For researchers, scientists, and drug development professionals, ensuring the purity of reference standards is a critical step in the analytical workflow. This guide provides a comprehensive comparison of methodologies for validating the purity of Nizatidine Amide reference standards, a known impurity of the H2-receptor antagonist, Nizatidine.[1][2][3][4][5][6] this compound is recognized as Nizatidine EP Impurity E.[3][4][5] This guide outlines key analytical techniques, presents data in a comparative format, and provides detailed experimental protocols to aid in the rigorous assessment of reference standard quality.
Comparison of Analytical Techniques for Purity Validation
The purity of a this compound reference standard is typically assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for identity confirmation and impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation.
| Analytical Technique | Parameter Assessed | Typical Performance of a High-Purity Standard | Alternative/Complementary Methods |
| High-Performance Liquid Chromatography (HPLC) | Purity (% Area), Impurity Profile | Purity ≥ 99.5% by peak area normalization. No single impurity > 0.1%. | Ultra-High-Performance Liquid Chromatography (UPLC) for improved resolution and faster analysis times.[7] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Impurity Identification | Mass spectrum consistent with the molecular formula of this compound (C11H18N4O3S2, MW: 318.42).[5][8][9] | High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Residual Solvents | ¹H and ¹³C NMR spectra consistent with the proposed structure of this compound. Absence of significant signals from residual solvents. | 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous signal assignment and detailed structural analysis. |
| Thermogravimetric Analysis (TGA) | Water Content, Residual Solvents | Low mass loss upon heating, typically < 0.5%. | Karl Fischer Titration for specific water content determination. |
| Elemental Analysis | Elemental Composition | Experimental values for C, H, N, S within ±0.4% of the theoretical values for C11H18N4O3S2. | Not typically replaced, but HRMS can provide complementary data on elemental composition. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for Nizatidine and related compounds and can be adapted for the analysis of this compound.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC) Purity Assay
This method is designed to separate this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or a phosphate buffer).[10][11][12] An example is acetonitrile and water (90:10).[10]
-
Injection Volume: 10 - 20 µL.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration (e.g., 10 µg/mL).
-
Inject the solution into the HPLC system.
-
Record the chromatogram and calculate the purity by the area normalization method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This method confirms the molecular weight of the reference standard.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap).
-
Chromatographic Conditions: Similar to the HPLC purity assay.
-
Mass Spectrometry Parameters:
-
Procedure:
-
Infuse a dilute solution of the reference standard directly into the mass spectrometer or perform an LC-MS analysis.
-
Acquire the mass spectrum and confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3, or D2O).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons in the molecule.
-
¹³C NMR: Provides information on the carbon framework.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.
-
-
Procedure:
-
Dissolve an accurately weighed amount of the reference standard in the chosen deuterated solvent.
-
Acquire the desired NMR spectra.
-
Process and analyze the spectra to confirm that the chemical shifts, coupling constants, and correlations are consistent with the structure of this compound.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for the comprehensive purity validation of a this compound reference standard.
Caption: Logical flow for the development and validation of an HPLC method for this compound.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound (>90%) | LGC Standards [lgcstandards.com]
- 4. Nizatidine Impurity A - CAS - 54252-45-8 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 188666-11-7 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 188666-11-7 | Benchchem [benchchem.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 11. amecj.com [amecj.com]
- 12. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HPLC fluorescence method for the determination of nizatidine in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nizatidine and Ranitidine Amide Impurity Formation
This guide provides a detailed comparison of the formation of amide impurities in nizatidine and ranitidine, two histamine H2-receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, offering insights into the degradation pathways and analytical methodologies for these compounds.
Introduction
Nizatidine and ranitidine are structurally similar drugs used to decrease stomach acid production. However, their stability profiles and the types of impurities formed under stress conditions can differ. A key impurity of nizatidine is "Nizatidine Amide," also known as Nizatidine EP Impurity E. While a corresponding "ranitidine amide" is not a commonly reported impurity, degradation of ranitidine, particularly under hydrolytic conditions, can lead to the formation of amine-containing degradants. This guide will explore the available data on the formation of these impurities.
Data Presentation
Table 1: this compound Impurity Details
| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound (Nizatidine EP Impurity E) | N-(2-(((2-((dimethylamino)methyl)thiazol-4-yl)methyl)thio)ethyl)-2-nitroacetamide | 188666-11-7 | C11H18N4O3S2 | 318.42 g/mol |
Table 2: Summary of Forced Degradation Studies and Amide/Amine Impurity Formation
| Drug | Stress Condition | Amide/Amine Impurity Formation | Observations |
| Nizatidine | Basic Hydrolysis (e.g., 1 M NaOH at 80°C) | This compound formation is plausible through hydrolysis of the ethylenediamine linkage. | Nizatidine shows considerable degradation under basic and oxidative conditions. |
| Oxidative (e.g., 6% H2O2 at 80°C) | Potential for various degradation products, though specific formation of the amide is not detailed. | Significant degradation observed. | |
| Acidic Hydrolysis (e.g., 1 M HCl at 80°C) | No significant degradation reported, thus amide formation is unlikely. | Drug is relatively stable. | |
| Thermal (e.g., 100°C) | Degradation occurs, but specific pathways to the amide are not well-documented. | ||
| Photolytic (e.g., UV at 254 nm) | Degradation occurs, but specific pathways to the amide are not well-documented. | ||
| Ranitidine | Basic Hydrolysis (e.g., 0.5 M NaOH, room temp.) | Formation of a degradation product with m/z 302 has been reported, which could potentially be an amide or a related amine compound. | Two different hydrolytic degradation pathways are operative under strongly acidic and alkaline conditions. |
| Acidic Hydrolysis | One of the two primary hydrolytic degradation pathways. | ||
| Oxidative | Degradation occurs, leading to various products. | ||
| Thermal | Degradation is observed, often in conjunction with humidity. |
Experimental Protocols
Forced Degradation Study of Nizatidine
This protocol is a composite based on typical forced degradation studies for HPLC-DAD analysis.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Nizatidine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Keep the mixture at 80°C for 30 minutes.
-
Thermal Degradation: Keep the solid drug substance in an oven at 100°C for 24 hours. Dissolve the stressed powder in a suitable solvent.
-
Photolytic Degradation: Expose the solid drug substance to UV radiation at 254 nm for 3 hours. Dissolve the stressed powder in a suitable solvent.
3. Sample Analysis (HPLC-DAD):
-
Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 μm particle size) or equivalent.
-
Mobile Phase: 0.05 M phosphoric acid and acetonitrile (50:50, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: Diode Array Detector (DAD) at 320 nm.
-
Injection Volume: 20 µL.
-
Analyze the stressed samples and compare the chromatograms with that of an unstressed standard solution to identify and quantify degradation products.
Forced Degradation Study of Ranitidine
This protocol is based on a study that isolated a degradation product using an analytical scale purification system.
1. Preparation of Sample Solutions:
-
Prepare a 1 mg/mL solution of ranitidine drug substance in water.
-
For drug product, crush tablets and dissolve the powder in water to achieve a 1 mg/mL concentration of ranitidine. Sonicate for 10 minutes, centrifuge at 4000 rpm for 15 minutes, and filter through a 0.2-µm PTFE syringe filter.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the sample solution with an equal volume of 0.5 M HCl and store at room temperature.
-
Basic Hydrolysis: Mix the sample solution with an equal volume of 0.5 M NaOH and store at room temperature.
-
Heat Stress: Place the sample solution in an oven at 55°C.
-
Expose samples to stress conditions for 3, 6, and 24 hours.
-
At each time point, neutralize the acid and base-stressed samples with an equivalent concentration of base and acid, respectively.
3. Sample Analysis (LC-MS):
-
Analytical Column: XBridge Premier BEH C18, 4.6 x 50 mm, 3.5 µm.
-
The specific mobile phase and gradient conditions would be optimized to achieve separation of the degradants.
-
Detection: PDA detector and a mass spectrometer (e.g., ACQUITY QDa II Mass Detector) to identify the m/z of the degradation products.
Visualizations
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nizatidine Amide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
I. Nizatidine Safety and Hazard Profile
Before handling Nizatidine Amide for disposal, it is crucial to be aware of the associated hazards of the parent compound, Nizatidine. This information, summarized from Safety Data Sheets (SDS), dictates the necessary safety precautions.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) Requirements | First Aid Measures | Accidental Release Measures |
| Hazard: Acute toxicity - Oral (Category 4). Harmful if swallowed.[1] Precaution: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. | Eye/Face Protection: Wear tightly fitting safety goggles. Skin Protection: Wear impervious clothing and chemical-resistant gloves. | If Swallowed: Get medical help. Rinse mouth. Skin Contact: Take off contaminated clothing and wash with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[2] | Personal Precautions: Avoid dust formation and contact with skin and eyes. Use personal protective equipment. Environmental Precautions: Prevent from entering drains. Cleaning Up: Collect and arrange for disposal in suitable, closed containers. |
II. Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary regulatory bodies in the United States governing pharmaceutical waste are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5][6]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled, and sealed container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a container that is compatible with this compound, is leak-proof, and has a secure lid.
-
Label the Container: The label should clearly state "Hazardous Waste - this compound" and include the date of accumulation.
Step 3: Storage
-
Designated Storage Area: Store the sealed container in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: The disposal of pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[4][5]
-
Documentation: Maintain a record of all disposed of this compound, including the quantity, date of disposal, and the name of the waste hauler.
Important Considerations:
-
Do Not Dispose in Sanitary Sewer: Under no circumstances should this compound be flushed down the drain or toilet. This is to prevent the contamination of water supplies.[3] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.[4]
-
Do Not Dispose in Regular Trash: Disposing of this compound in the regular trash is not a compliant method for laboratory-generated waste. For household medicine disposal, the FDA provides specific guidelines which are generally not applicable to a laboratory setting.[8][9]
III. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. kmpharma.in [kmpharma.in]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
